MK-8033
Descripción
MK-8033 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
inhibits both Ron and c-Met kinases; structure in first source
Propiedades
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFTOSOFDEKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143002 | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001917-37-8 | |
| Record name | MK-8033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-8033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-8033 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-8033 mechanism of action on c-Met
An In-Depth Technical Guide to the Mechanism of Action of Tepotinib on c-Met
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tepotinib (formerly known as MSC2156119J) is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping alterations, gene amplification, or protein overexpression, is a key driver in various cancers, promoting tumor growth, invasion, and metastasis.[1][3][4] Tepotinib is designed to specifically target and inhibit this oncogenic signaling.[5] Structural analyses have confirmed that tepotinib binds to the ATP-binding site of the MET kinase domain.[6] This technical guide provides a comprehensive overview of the mechanism of action of tepotinib on c-Met, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Tepotinib functions as a Type Ib kinase inhibitor, binding to the MET kinase domain in a U-shaped conformation.[1] This interaction is characterized by critical π-stacking with the tyrosine residue Y1230 in the activation loop of the unphosphorylated MET.[7] By occupying the ATP-binding pocket, tepotinib effectively prevents the autophosphorylation of key tyrosine residues (Y1234 and Y1235) in the kinase domain that are essential for receptor activation.[4][8][9] This blockade of MET activation leads to the downstream inhibition of critical signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, thereby suppressing tumor cell proliferation, survival, and invasion.[1][3]
Quantitative Data on Inhibitory Activity
The potency of tepotinib has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against MET kinase.
Table 1: Biochemical and Cellular Inhibitory Activity of Tepotinib
| Assay Type | Target/Cell Line | Condition | IC50 Value (nM) | Reference |
| Biochemical Kinase Assay | Recombinant human MET kinase domain | Cell-free | 1.7, 1.8 | [1] |
| Biochemical Kinase Assay | c-Met | Cell-free | 4 | [10] |
| Cellular Phosphorylation Assay | EBC-1 (MET amplified) | HGF-independent | 1.1 | [11] |
| Cellular Phosphorylation Assay | EBC-1 (MET amplified) | HGF-independent | 9 | [10] |
| Cellular Phosphorylation Assay | A549 (NSCLC) | HGF-induced | 5.4 | [11] |
| Cellular Phosphorylation Assay | A549 (NSCLC) | HGF-induced | 6 | [10] |
| Cellular Viability Assay | MKN-45 (gastric cancer) | - | < 1 | [10] |
Preclinical Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of tepotinib in cancers with MET alterations.
Table 2: In Vivo Efficacy of Tepotinib in Xenograft Models
| Model | Cancer Type | MET Alteration | Treatment | Outcome | Reference |
| Hs746T Xenograft | Gastric Carcinoma | MET amplification & overexpression | 15 mg/kg, daily | Complete tumor regression | [10] |
| LU5349 Orthotopic | NSCLC Brain Metastasis | MET amplification | 125 mg/kg, daily | -84% median tumor volume change | [1] |
| LU5406 Orthotopic | NSCLC Brain Metastasis | MET amplification | 125 mg/kg, daily | -63% median tumor volume change | [1] |
| DFCI081 Xenograft | NSCLC | Activating EGFR mutation, MET amplification | Tepotinib alone | Complete tumor regression | [11] |
| HCC827-GR-T790M Xenograft | NSCLC | EGFR T790M, high c-Met | Tepotinib + Rociletinib | Complete tumor regression | [11] |
Experimental Protocols
Biochemical c-Met Kinase Inhibition Assay
This protocol outlines a method for determining the IC50 value of tepotinib against recombinant c-Met kinase.
Methodology:
-
Compound Preparation: A serial dilution of tepotinib is prepared in DMSO.
-
Reaction Mixture: A reaction mixture is prepared containing a recombinant human MET kinase domain (amino acid residues 974-end), a biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr), and [γ-33P]-labeled ATP in a kinase assay buffer.[1]
-
Kinase Reaction: The kinase reaction is initiated by adding the reaction mixture to a streptavidin-coated flash-plate containing the diluted tepotinib or DMSO control.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and unincorporated [γ-33P]-ATP is washed away. The amount of incorporated radiolabel, which is proportional to kinase activity, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular c-Met Phosphorylation Assay
This protocol describes a method to measure the inhibition of c-Met phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with either HGF-dependent (e.g., A549) or HGF-independent (e.g., EBC-1, Hs746T) MET activation are cultured.[11]
-
Serum Starvation: For HGF-dependent models, cells are serum-starved for approximately 20 hours to reduce basal receptor tyrosine kinase activity.[11]
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of tepotinib for a specified duration (e.g., 45 minutes).[11]
-
HGF Stimulation: In HGF-dependent models, cells are stimulated with recombinant HGF (e.g., 100 ng/mL) for a short period (e.g., 5 minutes) to induce MET phosphorylation.[11]
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Detection: The levels of phosphorylated MET (p-MET) and total MET are quantified using methods such as ELISA or Western blotting with specific antibodies.
-
Data Analysis: The ratio of p-MET to total MET is calculated, and the percentage of inhibition is determined relative to the vehicle-treated control to derive the IC50 value.
In Vivo Xenograft Model Efficacy Study
This protocol details a general workflow for assessing the anti-tumor efficacy of tepotinib in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells with known MET alterations are subcutaneously injected into immunocompromised mice.[10]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated orally with tepotinib at various doses or with a vehicle control, typically once daily.[10]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²) / 2.[12]
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis to confirm target engagement (e.g., inhibition of MET phosphorylation).
-
Efficacy Calculation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the tepotinib-treated groups to the vehicle control group, often expressed as tumor growth inhibition (TGI).
Conclusion
Tepotinib is a highly specific and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action, centered on the competitive inhibition of ATP binding and subsequent blockade of receptor phosphorylation, has been extensively validated through biochemical, cellular, and in vivo studies. The robust anti-tumor activity observed in preclinical models, particularly those with METex14 skipping alterations and MET amplification, has been translated into clinical efficacy, leading to its approval for the treatment of adult patients with metastatic non-small cell lung cancer harboring METex14 skipping alterations.[1] The detailed methodologies and comprehensive data presented in this guide underscore the well-characterized mechanism of tepotinib, providing a solid foundation for further research and clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Biophysical and structural characterization of the impacts of MET phosphorylation on tepotinib binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
MK-8033: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a c-Met/Ron Kinase Inhibitor
This technical guide provides a comprehensive overview of MK-8033, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key preclinical findings for this compound. All quantitative data is presented in structured tables, and detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.
Chemical Structure and Physicochemical Properties
This compound is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide[3] |
| Molecular Formula | C₂₅H₂₁N₅O₃S[3] |
| Molecular Weight | 471.53 g/mol [3] |
| CAS Number | 1001917-37-8[3] |
| SMILES String | CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2[3] |
A summary of the available physicochemical properties of this compound is provided in Table 2. It is important to note that experimentally determined values for pKa, logP, and aqueous solubility are not widely published in the public domain.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| pKa | Data not publicly available | Predicted values may be obtained using computational models. |
| logP | Data not publicly available | Predicted values may be obtained using computational models. |
| Solubility | Soluble in DMSO | Quantitative aqueous solubility data is not publicly available. |
Mechanism of Action and In Vitro Potency
This compound is an ATP-competitive inhibitor that demonstrates high affinity for the activated (phosphorylated) conformation of the c-Met kinase domain.[3] This preferential binding to the active state contributes to its specificity.[3] It also potently inhibits the Ron kinase, another member of the Met family.[1] The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays.
Table 3: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ (nM) | Notes |
| c-Met (wild-type) | 1 | Enzymatic assay.[1] |
| Ron | 7 | Enzymatic assay.[1] |
| c-Met (Y1230C mutant) | 0.6 | Enzymatic assay.[3] |
| c-Met (Y1235D mutant) | 1.0 | Enzymatic assay.[3] |
| c-Met (M1250T mutant) | 0.9 | Enzymatic assay.[3] |
| GTL-16 Cell Proliferation | 580 | GTL-16 is a gastric carcinoma cell line with c-Met amplification.[4] |
The inhibition of c-Met by this compound leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4]
Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical characterization of this compound.
c-Met Kinase Inhibition Assay (Enzymatic)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against the c-Met enzyme.
Methodology:
-
Plate Preparation: Recombinant human c-Met kinase is added to the wells of a microplate. A serial dilution of this compound in an appropriate solvent (e.g., DMSO) is then added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate, such as poly(Glu,Tyr) 4:1.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The amount of product (ADP) formed is quantified using a detection reagent, such as ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: The luminescence is measured using a microplate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which point the mice are randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.
-
Drug Administration: this compound is administered to the mice according to a predetermined schedule and route (e.g., oral gavage).
-
Monitoring: Tumor size and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated groups to the vehicle control group.
Pharmacokinetics and Clinical Development
Pharmacokinetic studies in preclinical models have shown that this compound has moderate clearance and favorable oral bioavailability.[1]
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | T₁/₂ (h) | Bioavailability (%) |
| Rat | 0.8 | 35 |
| Dog | 3.1 | 33 |
This compound advanced to a first-in-human Phase I clinical trial in patients with advanced solid tumors.[4][5] The study established the maximum tolerated dose (MTD) and characterized the safety profile and preliminary clinical activity.
Table 5: Summary of Phase I Clinical Trial of this compound
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 750 mg twice daily[4] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, vomiting, transaminitis, hypokalemia[4] |
| Most Frequent Toxicities | Fatigue (28.3%), nausea (21.7%), alopecia (19.6%)[4] |
| Clinical Activity | One partial response and eight cases of stable disease were observed.[4] |
Despite being well-tolerated, further clinical development of this compound was discontinued due to limited clinical activity.[5]
Conclusion
This compound is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct preference for the activated kinase conformation. It has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models. While the compound was found to be safe and well-tolerated in a Phase I clinical trial, it exhibited limited clinical efficacy, leading to the cessation of its development. The information presented in this technical guide provides a comprehensive resource for researchers interested in the chemical and biological properties of this compound and its potential as a pharmacological tool for studying c-Met and Ron signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8033: A Technical Guide to a Dual c-Met/Ron Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates dual specificity for the c-Met and Ron receptor tyrosine kinases.[1] Exhibiting low nanomolar inhibitory concentrations against both wild-type and mutated forms of c-Met, this compound has shown significant anti-proliferative and anti-tumor activity in preclinical models.[2][3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies relevant to the evaluation of this compound. While the clinical development of this compound was discontinued, the information presented here serves as a valuable resource for researchers in the field of kinase inhibitor drug discovery.[4]
Introduction to c-Met and Ron Signaling
The c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise) receptor tyrosine kinases are key regulators of cellular growth, motility, and invasion.[2][4] Aberrant activation of these signaling pathways, through overexpression, mutation, or autocrine/paracrine signaling loops, is implicated in the pathogenesis and progression of numerous human cancers.[4][5] The structural homology between c-Met and Ron provides a rationale for the development of dual inhibitors, which may offer a broader spectrum of anti-cancer activity and potentially circumvent resistance mechanisms.
This compound: Mechanism of Action and In Vitro Activity
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of both c-Met and Ron and preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1] Notably, this compound displays a preferential binding to the activated (phosphorylated) conformation of c-Met.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Wild-type c-Met | Kinase Assay | 1 nM | [2] |
| Ron | Kinase Assay | 7 nM | [2] |
| c-Met (N1100Y mutant) | Kinase Assay | 2.0 nM | [3] |
| c-Met (Y1230C mutant) | Kinase Assay | 1.0 nM | [3] |
| c-Met (Y1230H mutant) | Kinase Assay | 0.6 nM | [3] |
| c-Met (Y1235D mutant) | Kinase Assay | 0.6 nM | [3] |
| c-Met (M1250T mutant) | Kinase Assay | 1.2 nM | [3] |
| GTL-16 cell proliferation | Cell-based Assay | 582 ± 30 nM | [3] |
| HCT116 cell proliferation | Cell-based Assay | > 10,000 nM | [3] |
| c-Met phosphorylation (Y1349) in GTL-16 cells | Cellular Assay | 0.03 µM | [2] |
Table 2: Binding Affinity of this compound to c-Met
| c-Met Conformation | Assay Type | Dissociation Constant (Kd) | Reference |
| Phosphorylated | BIAcore | 3.2 nM | [3] |
| Unphosphorylated | BIAcore | 10.4 nM | [3] |
In Vivo Preclinical Efficacy
This compound has demonstrated dose-dependent anti-tumor activity in a c-Met amplified gastric cancer xenograft model (GTL-16). Oral administration of this compound led to significant tumor growth inhibition.
Table 3: In Vivo Efficacy of this compound in GTL-16 Xenograft Model
| Dose (oral, twice daily for 21 days) | Tumor Growth Inhibition (%) | Reference |
| 3 mg/kg | 22 | [2] |
| 10 mg/kg | 18 | [2] |
| 30 mg/kg | 57 | [2] |
| 100 mg/kg | 86 | [2] |
Signaling Pathways and Experimental Workflow
c-Met and Ron Signaling Pathways
The following diagram illustrates the canonical signaling pathways activated by c-Met and Ron, leading to cellular responses such as proliferation, survival, and motility.
Figure 1: Simplified c-Met and Ron signaling pathways.
This compound Mechanism of Dual Inhibition
This diagram illustrates how this compound competitively binds to the ATP-binding site of both c-Met and Ron, thereby inhibiting their kinase activity and blocking downstream signaling.
Figure 2: Mechanism of dual inhibition by this compound.
Representative Experimental Workflow
The following workflow outlines a typical series of experiments for evaluating a dual kinase inhibitor like this compound.
Figure 3: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols (Representative)
Disclaimer: The following are representative protocols based on standard methodologies. The exact protocols used in the original studies of this compound are not publicly available.
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a generic method for determining the in vitro inhibitory potency of a compound against a purified kinase.
Materials:
-
Purified recombinant c-Met or Ron kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or test compound)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the kinase (e.g., 2 ng of Ron) in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of c-Met or Ron phosphorylation in a cellular context.
Materials:
-
Cancer cell line with activated c-Met or Ron (e.g., GTL-16)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Y1349), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., GTL-16)
-
Matrigel
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired doses and schedule (e.g., twice daily). Administer the vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot).
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Clinical Development and Conclusion
This compound entered a first-in-human Phase I clinical trial (NCT00559182) in patients with advanced solid tumors.[6] The study established a maximum tolerated dose (MTD) of 750 mg twice daily.[4] The most common treatment-related adverse events were fatigue, nausea, and alopecia, which were predominantly mild to moderate in severity.[4] While the drug was generally well-tolerated, it demonstrated limited clinical activity, with one partial response and eight patients with stable disease.[4] Consequently, the clinical development of this compound was discontinued by the sponsoring company.[4]
Despite its discontinuation, the preclinical data for this compound highlight the potential of dual c-Met/Ron inhibition as a therapeutic strategy in oncology. The information and representative protocols provided in this guide serve as a valuable technical resource for researchers working on the discovery and development of novel kinase inhibitors.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. benchchem.com [benchchem.com]
In Vitro Efficacy of MK-8033: A Technical Overview for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of MK-8033, a potent small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Executive Summary
This compound demonstrates significant anti-proliferative activity across various cancer cell lines, with a pronounced effect in those exhibiting c-Met pathway dysregulation. As a dual inhibitor of c-Met and Ron, this compound has a biochemical half-maximal inhibitory concentration (IC50) of 1 nM for c-Met and 7 nM for Ron.[1] Its primary mechanism of action involves the inhibition of c-Met autophosphorylation and subsequent downstream signaling cascades, including the MAPK (ERK1/2) and PI3K (AKT) pathways.
Quantitative In Vitro Activity of this compound
The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The following table summarizes the reported IC50 values, highlighting the compound's potency, particularly in gastric and non-small cell lung cancer models.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GTL-16 | Gastric Cancer | 0.58 | [1] |
| EBC-1 | Non-Small Cell Lung Cancer | Data suggests dose-dependent inhibition of signaling | [1] |
| H1993 | Non-Small Cell Lung Cancer | Data suggests dose-dependent inhibition of signaling | [1] |
| A549 | Non-Small Cell Lung Carcinoma | Inhibition of HGF-induced phosphorylation observed | [2] |
Note: Further research is needed to establish a comprehensive panel of IC50 values across a wider range of cancer cell lines.
Mechanism of Action: Inhibition of c-Met Signaling
This compound exerts its anti-tumor effects by targeting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activation cascade promotes cell proliferation, survival, migration, and invasion. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of pro-oncogenic pathways like PI3K/AKT and RAS/MEK/ERK.
Caption: this compound inhibits c-Met signaling.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
Cell Viability and Anti-proliferative Assay (MTT/WST-based)
This protocol outlines a common method for determining the IC50 values of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT/WST Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or a water-soluble tetrazolium salt (WST) reagent to each well. Incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals. For WST assays, the product is soluble and this step is not required.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-Met Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on c-Met phosphorylation and downstream signaling.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for a specified time (e.g., 2 hours). For some experiments, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes prior to lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
References
Preclinical Pharmacology of MK-8033: A Technical Overview
Abstract
MK-8033 is a potent, small-molecule inhibitor of the c-Met receptor tyrosine kinase, which binds preferentially to the activated conformation of the enzyme.[1][2][3] The c-Met pathway, driven by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling axis implicated in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is a known driver in numerous human cancers. Preclinical studies demonstrated that this compound effectively inhibits c-Met signaling, leading to anti-proliferative activity in cancer cell lines and tumor growth inhibition in xenograft models.[1] This document provides a detailed overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, outlining representative experimental protocols, and visualizing the underlying biological and experimental frameworks. While clinical development of this compound was discontinued due to limited clinical activity, the preclinical data provides a valuable case study in the development of c-Met inhibitors.[1][2][3]
Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway
The c-Met receptor is the only high-affinity receptor for Hepatocyte Growth Factor (HGF).[1] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues. This activation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/MAPK (ERK1/2) and PI3K/AKT pathways, which drive oncogenic processes.[1]
This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of c-Met. It potently blocks the autophosphorylation of the receptor, thereby preventing the recruitment and activation of downstream signaling molecules.[1] This inhibition has been demonstrated in cancer cells with both HGF-stimulated and constitutive c-Met activation.[1]
In Vitro Pharmacology
This compound demonstrated potent and specific inhibition of c-Met kinase activity and cell proliferation in various cancer cell lines.
Quantitative In Vitro Data
The following table summarizes the key quantitative metrics from in vitro assays.
| Parameter | Value | Target/Cell Line | Description | Reference |
| Biochemical Potency | ||||
| IC₅₀ (HGF/c-Met Axis) | 1 nM | N/A (Biochemical Assay) | Concentration required for 50% inhibition of c-Met kinase activity. | [1] |
| Cellular Activity | ||||
| Anti-proliferative IC₅₀ | Sub-micromolar | Various cancer cell lines (e.g., Gastric, NSCLC) | Concentration required for 50% inhibition of cell proliferation. | [1] |
| c-Met Phosphorylation | Potent Inhibition | GTL-16 (Gastric Cancer) | Effectively inhibited autophosphorylation in cells with constitutively active c-Met. | [1] |
| Downstream Signaling (pAKT, pERK) | Potent Inhibition | GTL-16, A549 (NSCLC) | Inhibited phosphorylation of downstream effectors AKT and ERK1/2. | [1] |
Representative Experimental Protocol: Cellular Western Blot for c-Met Phosphorylation
This protocol describes a typical experiment to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in the A549 non-small cell lung carcinoma cell line.
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the growth medium is replaced with serum-free medium for 18-24 hours to reduce basal signaling activity.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-free media for 2 hours. A DMSO vehicle control is included.
-
Ligand Stimulation: Recombinant human HGF is added to a final concentration of 50 ng/mL to all wells (except the unstimulated control) for 15 minutes at 37°C to induce c-Met phosphorylation.
-
Cell Lysis: The medium is aspirated, and cells are washed with ice-cold Phosphate-Buffered Saline (PBS). Cells are then lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the inhibition of phosphorylation relative to the HGF-stimulated control.
In Vivo Pharmacology and Pharmacokinetics
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the GTL-16 gastric cancer cell line, which harbors a constitutively activated c-Met.
Quantitative In Vivo Data
| Parameter | Value | Animal Model | Dosing Regimen | Outcome | Reference |
| Efficacy | |||||
| Tumor Growth | Inhibition | GTL-16 Xenograft (Mouse) | 100 mg/kg, orally, twice daily (BID) | Significantly suppressed tumor growth compared to vehicle control. | [1] |
| Pharmacokinetics (PK) | |||||
| Plasma Exposure (PK/PD) | Exceeded IC₅₀ for 24h | Mouse | 100 mg/kg, orally, BID | Plasma concentrations were maintained above the target inhibition IC₅₀. | [1] |
| Tolerability | |||||
| General Safety | Well-tolerated | Mouse | 100 mg/kg, orally, BID | No significant adverse effects or body weight loss were reported. | [1] |
Representative Experimental Protocol: Mouse Xenograft Efficacy Study
This protocol provides a typical workflow for assessing the in vivo efficacy of an oral anti-cancer agent in a subcutaneous xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Cell Implantation: GTL-16 human gastric carcinoma cells are harvested during the exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). When the mean tumor volume reaches approximately 150-200 mm³, mice are randomized into treatment groups (e.g., n=8-10 per group).
-
Treatment Administration:
-
Vehicle Group: Receives the formulation vehicle (e.g., 0.5% methylcellulose in water) orally, twice daily.
-
This compound Group: Receives this compound formulated in the vehicle at a dose of 100 mg/kg, orally, twice daily.
-
-
Monitoring: Animal body weight and tumor volume are measured 2-3 times weekly. Animals are monitored daily for any signs of toxicity or distress.
-
Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor volumes and body weights between the treatment and vehicle groups. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-cMet).
Conclusion
The preclinical data package for this compound characterizes it as a potent and effective inhibitor of the HGF/c-Met signaling pathway. It demonstrated low nanomolar biochemical potency, broad anti-proliferative activity in relevant cancer cell lines, and significant in vivo anti-tumor efficacy in a c-Met-driven xenograft model at a well-tolerated dose.[1] The pharmacodynamic and pharmacokinetic relationship was established in mice, showing that the efficacious dose maintained plasma concentrations above the target inhibitory concentration.[1] Despite this promising preclinical profile, further clinical development was halted. The information presented serves as a comprehensive technical summary for researchers in the field of oncology and drug development.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8033: A Technical Guide to its Binding Affinity for Activated c-Met
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MK-8033 to the activated c-Met receptor tyrosine kinase. This compound is a potent and specific dual ATP-competitive inhibitor of c-Met and Ron kinases, demonstrating preferential binding to the activated, phosphorylated state of c-Met.[1][2][3] This document outlines the quantitative binding data, detailed experimental protocols for assessing binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to c-Met
The binding affinity and inhibitory concentration of this compound against various forms of the c-Met kinase have been determined through multiple in vitro and in vivo studies. The data consistently demonstrates the high potency of this compound, particularly against the activated (phosphorylated) form of the enzyme.
| Target | Parameter | Value | Notes |
| Wild-Type c-Met | IC50 | 1 nM | ATP competitive inhibition.[1][2] |
| Phosphorylated c-Met Kinase Domain | Kd | 3.2 nM | Demonstrates a 3-fold tighter binding compared to the unphosphorylated form.[1][2] |
| Unphosphorylated c-Met Kinase Domain | Kd | 10.4 nM | |
| c-Met N1100Y Mutant | IC50 | 2.0 nM | An activating mutant.[1] |
| c-Met Y1230C Mutant | IC50 | 0.6 - 1 nM | Oncogenic activation loop mutant; tested at 50 µM ATP.[1] |
| c-Met Y1230H Mutant | IC50 | 0.6 - 1 nM | Oncogenic activation loop mutant; tested at 50 µM ATP.[1] |
| c-Met Y1235D Mutant | IC50 | 0.6 - 1 nM | Oncogenic activation loop mutant; tested at 50 µM ATP.[1] |
| c-Met M1250T Mutant | IC50 | Not explicitly quantified but noted as an activating mutant inhibited by this compound.[1] | |
| Ron Kinase | IC50 | 7 nM | Demonstrating dual specificity.[2][4] |
| GTL-16 Gastric Cancer Cells (c-Met amplified) | IC50 (proliferation) | 582 ± 30 nM | A cell line with constitutively activated c-Met.[1][2] |
| HCT116 Cells (no basal c-Met activation) | IC50 (proliferation) | > 10,000 nM | Demonstrates selectivity for cells with activated c-Met.[1] |
| GTL-16 Tumor Xenograft | in vivo IC50 | 1.3 µM | Based on plasma concentration and inhibition of c-Met phosphorylation (p-Met Y1349).[1] |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain (activated)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in kinase assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant c-Met kinase and the kinase substrate in the assay buffer.
-
Reaction Initiation: In the wells of the assay plate, combine the c-Met kinase/substrate solution with the various concentrations of this compound.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The final concentration of ATP should be close to the Km value for c-Met to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based c-Met Phosphorylation Assay (Cellular IC50)
This assay quantifies the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.
Materials:
-
Cancer cell line with activated c-Met (e.g., GTL-16)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Phospho-c-Met specific antibodies
-
Total c-Met antibodies
-
Detection system (e.g., AlphaScreen, Western Blot, or High-Content Imaging)
Procedure (using AlphaScreen as an example):
-
Cell Culture and Treatment: Plate the c-Met activated cells in a 384-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Remove the culture medium and lyse the cells directly in the wells using a suitable lysis buffer.
-
Immunodetection: Add a mixture of AlphaScreen acceptor beads conjugated to a generic phosphotyrosine antibody and donor beads conjugated to an antibody specific for total c-Met.
-
Incubation: Incubate the plate in the dark to allow for antibody-antigen binding and bead proximity.
-
Signal Detection: In the presence of phosphorylated c-Met, the donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, resulting in a chemiluminescent signal.
-
Data Analysis: The signal intensity is proportional to the level of c-Met phosphorylation. Calculate the IC50 by plotting the signal against the inhibitor concentration.
Visualizations
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades critical for cell proliferation, survival, and motility.[5] this compound inhibits the initial kinase activity of c-Met, thereby blocking these downstream signals.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound hydrochloride | c-Met/ Ron抑制剂 | MCE [medchemexpress.cn]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MK-8033 in Inhibiting Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8033 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various aspects of cancer progression, including tumor growth, invasion, metastasis, and significantly, tumor angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of inhibiting tumor angiogenesis. While specific quantitative preclinical data on the direct anti-angiogenic effects of this compound are not extensively available in the public domain, this document outlines the established role of the c-Met pathway in angiogenesis and details the standard experimental protocols used to evaluate the anti-angiogenic potential of c-Met inhibitors like this compound.
Introduction: The c-Met Signaling Axis in Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen for growth and metastasis. While the vascular endothelial growth factor (VEGF) pathway is a well-established driver of angiogenesis, other signaling cascades, such as the HGF/c-Met pathway, are increasingly recognized as critical contributors, particularly in the context of resistance to anti-VEGF therapies.
The c-Met receptor is primarily expressed on epithelial and endothelial cells. Its activation by HGF triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and tube formation – all key steps in the angiogenic process.
Key Roles of c-Met in Angiogenesis:
-
Endothelial Cell Proliferation and Survival: The c-Met pathway activates downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which promote endothelial cell growth and survival.
-
Endothelial Cell Migration and Invasion: Activation of c-Met stimulates endothelial cell motility, enabling them to migrate and invade the extracellular matrix to form new vessel sprouts.
-
Vessel Morphogenesis: The HGF/c-Met axis is involved in the organization of endothelial cells into three-dimensional tubular structures, a fundamental step in forming functional blood vessels.
-
Crosstalk with VEGF Signaling: The c-Met and VEGF pathways exhibit significant crosstalk. HGF can upregulate the expression of VEGF, and both pathways can synergistically promote angiogenesis. Inhibition of the c-Met pathway may therefore also indirectly impact VEGF-driven angiogenesis.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of c-Met, this compound prevents the autophosphorylation of the receptor upon HGF binding. This blockade of c-Met activation effectively abrogates the initiation of downstream signaling cascades. Consequently, the pro-angiogenic signals mediated by c-Met are suppressed, leading to an inhibition of endothelial cell proliferation, migration, and tube formation.
Signaling Pathways
The binding of HGF to the c-Met receptor leads to its dimerization and the trans-phosphorylation of key tyrosine residues in its kinase domain. These phosphorylated residues serve as docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways critical for angiogenesis.
Figure 1: c-Met Signaling Pathway in Angiogenesis and its Inhibition by this compound.
Data Presentation
Table 1: In Vitro Anti-Angiogenic Activity of this compound (Hypothetical Data)
| Assay | Cell Line | Stimulant | This compound IC50 (nM) |
| Cell Proliferation | HUVEC | HGF (50 ng/mL) | 5 |
| HMVEC | HGF (50 ng/mL) | 8 | |
| Cell Migration | HUVEC | HGF (50 ng/mL) | 10 |
| Tube Formation | HUVEC | HGF (50 ng/mL) | 15 |
Table 2: In Vivo Anti-Angiogenic Activity of this compound in a Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Microvessel Density (vessels/mm2) | % Inhibition of MVD |
| Vehicle Control | - | 120 ± 15 | - |
| This compound | 25 | 75 ± 10 | 37.5 |
| This compound | 50 | 48 ± 8 | 60 |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-angiogenic properties of c-Met inhibitors like this compound.
In Vitro Assays
MK-8033: A Comprehensive Technical Guide on its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent, orally active, and ATP-competitive small molecule inhibitor that demonstrates high specificity for the c-Met and Ron receptor tyrosine kinases.[1][2] Aberrant activation of the c-Met and Ron signaling pathways is a known driver in the proliferation, survival, migration, and invasion of various cancer cells. Consequently, these kinases have emerged as critical targets for therapeutic intervention. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action and its effects on key signal transduction pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this inhibitor.
Core Mechanism of Action
This compound functions as a dual inhibitor of c-Met and Ron, binding preferentially to the activated (phosphorylated) conformation of these kinases.[1] The binding of their respective ligands, hepatocyte growth factor (HGF) for c-Met and macrophage-stimulating protein (MSP) for Ron, triggers receptor dimerization and autophosphorylation of their kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][4][5][6] By inhibiting the kinase activity of c-Met and Ron, this compound effectively blocks these downstream signaling cascades, leading to reduced tumor cell proliferation and survival.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines. The following tables summarize the key efficacy data.
| Target | IC50 (nM) |
| c-Met | 1 |
| Ron | 7 |
Table 1: Inhibitory Activity of this compound against c-Met and Ron Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for its target kinases.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| GTL-16 | Gastric Carcinoma | 0.58 |
| EBC-1 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity |
| A549 | Non-Small Cell Lung Cancer | Insensitive |
| H460 | Non-Small Cell Lung Cancer | Insensitive |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. The IC50 values for cell proliferation highlight the differential sensitivity of various cancer cell lines to this compound, with c-Met amplified lines like GTL-16 showing higher sensitivity.[1][7]
| Cell Line | Downstream Effect |
| EBC-1 | Dose-dependent reduction in phosphorylation of c-Met, ERK, and Akt. |
| H1993 | Dose-dependent reduction in phosphorylation of c-Met, ERK, and Akt. |
Table 3: Effect of this compound on Downstream Signaling Pathways. this compound demonstrates a clear inhibitory effect on the phosphorylation of key downstream signaling proteins in sensitive cell lines.[1][7]
Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-tumor effects by inhibiting the c-Met and Ron receptor tyrosine kinases, which are upstream activators of the PI3K/AKT and MAPK/ERK signaling pathways.
c-Met/Ron Signaling Pathway
The c-Met and Ron signaling pathways are initiated by ligand binding, leading to receptor dimerization and autophosphorylation. This creates docking sites for adaptor proteins like GRB2 and GAB1, which in turn activate downstream effectors.
Caption: this compound inhibits c-Met and Ron signaling.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial downstream effector of c-Met and Ron, promoting cell survival and proliferation. Activation of PI3K leads to the phosphorylation and activation of AKT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of MK-8033: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular targets of the potent c-Met/Ron dual inhibitor, MK-8033, beyond its primary intended targets. Through a comprehensive review of available data, this document provides a detailed overview of its kinase selectivity profile, the experimental methodologies used to determine these interactions, and the potential signaling pathways implicated by its off-target activities.
Executive Summary
This compound is a powerful small molecule inhibitor designed to target the c-Met and Ron receptor tyrosine kinases, both of which are implicated in various cancers. While highly potent against its primary targets, a broader understanding of its interactions with the human kinome is crucial for a complete assessment of its therapeutic potential and potential side effects. This guide summarizes the known off-target profile of this compound, presenting quantitative data from kinome-wide screening and outlining the experimental protocols for identifying such interactions. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's cellular effects.
Quantitative Kinase Inhibition Profile of this compound
This compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the quantitative data from a kinome scan, highlighting the inhibitory activity of this compound against its primary targets and notable off-targets at a concentration of 1 µM.
| Target Kinase | Percent Inhibition at 1 µM | Target Class |
| c-Met | > 90% | Receptor Tyrosine Kinase |
| Ron (MST1R) | > 90% | Receptor Tyrosine Kinase |
| Fes | 60 - 70% | Non-receptor Tyrosine Kinase |
| FGFR3 | 60 - 70% | Receptor Tyrosine Kinase |
| Flt4 (VEGFR3) | 60 - 70% | Receptor Tyrosine Kinase |
| Mer | 60 - 70% | Receptor Tyrosine Kinase |
Data sourced from a kinome scan of 221 kinases.[1][2]
Experimental Protocols
The identification and characterization of this compound's cellular targets involve a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the study of this inhibitor.
Kinome-Wide Selectivity Profiling (KinomeScan™)
This method is employed to determine the binding interactions of a test compound against a large panel of kinases.
Principle: The KinomeScan™ assay is a competition-based binding assay. A test compound is incubated with a panel of human kinases, each tagged with a proprietary DNA tag. The kinases are then exposed to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. If the test compound binds to a kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Experimental Workflow:
-
Compound Preparation: this compound is solubilized in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a different DNA-tagged kinase from the panel.
-
Competition Binding: The test compound (this compound) is added to each well at a defined concentration (e.g., 1 µM).
-
Ligand Competition: An immobilized, active-site directed ligand is added to each well. The plate is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.
-
Washing: Unbound components are washed away, leaving only the kinases that have bound to the immobilized ligand.
-
Elution and Quantification: The bound kinases are eluted, and the associated DNA tags are quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO) to calculate the percent inhibition.
KinomeScan Experimental Workflow
Cellular Proteomics Analysis
This technique is used to identify and quantify the abundance of proteins in cells following treatment with a compound of interest, providing insights into the compound's effect on cellular pathways.
Principle: Cellular proteomics, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves the enzymatic digestion of the entire protein content (proteome) of cells into peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer, which determines their mass-to-charge ratio and fragmentation pattern. This information is used to identify the original proteins and quantify their relative abundance between different experimental conditions (e.g., treated vs. untreated cells).
Experimental Workflow:
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured and treated with this compound at a specific concentration and for a defined duration. A control group is treated with the vehicle (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to release their protein content.
-
Protein Digestion: The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified to remove any interfering substances.
-
LC-MS/MS Analysis: The cleaned peptide sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. The peptides are separated based on their physicochemical properties and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the peptides and, by inference, the proteins present in the sample. The relative abundance of each protein is quantified by comparing the signal intensities of its corresponding peptides between the this compound-treated and control samples.
Cellular Proteomics Workflow
Signaling Pathways of this compound Targets
The inhibitory action of this compound on its primary and off-target kinases can have significant effects on downstream signaling pathways that regulate cell proliferation, survival, and migration.
c-Met and Ron Signaling
c-Met and its close homolog Ron are receptor tyrosine kinases that are activated by their respective ligands, hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP). Upon ligand binding, these receptors dimerize and autophosphorylate, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are critical for cell growth, survival, and motility. By inhibiting both c-Met and Ron, this compound can effectively shut down these pro-tumorigenic signals.
Inhibition of c-Met and Ron Signaling by this compound
Conclusion
This compound is a highly potent dual inhibitor of c-Met and Ron. Kinome-wide screening has revealed a generally selective profile, with a limited number of off-target kinases inhibited at therapeutically relevant concentrations. The identified off-targets, including Fes, FGFR3, Flt4, and Mer, are also receptor and non-receptor tyrosine kinases, suggesting that the off-target activity of this compound is primarily constrained to this class of enzymes. A thorough understanding of these off-target interactions, facilitated by the experimental approaches detailed in this guide, is essential for the continued development and potential clinical application of this compound. Further investigation into the cellular consequences of inhibiting these off-target kinases will provide a more complete picture of the compound's overall mechanism of action and safety profile.
References
Methodological & Application
Application Notes and Protocols for MK-8033 in a Gastric Cancer Xenograft Model
These application notes provide a comprehensive overview and detailed protocols for the use of MK-8033, a potent small-molecule inhibitor of the HGF/c-Met signaling pathway, in a gastric cancer xenograft model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for gastric cancer.
Introduction
Gastric cancer is a significant global health concern with high mortality rates, often diagnosed at an advanced stage. The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in gastric cancer, contributing to tumor growth, invasion, and metastasis. This compound is a selective inhibitor of c-Met, which has shown anti-tumor activity in preclinical models of gastric cancer.[1][2] Notably, while this compound demonstrated tolerability in a Phase I clinical trial, its clinical development was discontinued by the sponsoring company.[1][2] Nevertheless, the study of this compound and similar c-Met inhibitors in relevant preclinical models remains valuable for understanding the role of the HGF/c-Met axis in gastric cancer.
Preclinical Data Summary
Preclinical evaluation of this compound in a gastric cancer xenograft model using the GTL-16 cell line, which harbors a constitutively activated c-Met, demonstrated significant anti-tumor activity. Administration of this compound resulted in the inhibition of c-Met autophosphorylation and downstream signaling pathways, including ERK1/2 and AKT, leading to reduced tumor growth.[1]
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Target | c-Met Receptor Tyrosine Kinase | [1] |
| Cancer Model | Gastric Cancer Xenograft | [1] |
| Cell Line | GTL-16 (c-Met activated) | [1] |
| Animal Model | Nude Mice | [3] (generalized) |
| Dosage | 100 mg/kg | [1] |
| Administration | Oral (twice daily) | [1] |
| Observed Effects | Inhibition of tumor growth, Inhibition of ERK1/2 and AKT phosphorylation | [1] |
Signaling Pathway and Experimental Workflow
HGF/c-Met Signaling Pathway Inhibition by this compound
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Gastric Cancer Xenograft Experimental Workflow
Caption: Workflow for a gastric cancer xenograft study using this compound.
Experimental Protocols
1. Cell Culture
-
Cell Line: GTL-16 human gastric carcinoma cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
2. Animal Model
-
Species: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a sterile environment, such as an individually ventilated cage (IVC) system, with ad libitum access to sterile food and water.
3. Tumor Implantation
-
Cell Preparation: Harvest GTL-16 cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
4. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers twice a week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Drug Administration:
-
Treatment Group: Administer this compound orally at a dose of 100 mg/kg twice daily.
-
Control Group: Administer an equivalent volume of the vehicle orally on the same schedule.
-
-
Duration: Continue treatment for a predetermined period, typically 21 days, or until tumors in the control group reach the protocol-defined endpoint.
-
Monitoring: Monitor the body weight and general health of the mice twice a week.
5. Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, measure their final weight and volume.
-
Tissue Processing:
-
For Western Blot analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin.
-
6. Western Blot Analysis
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Met, total Met, p-AKT, total AKT, p-ERK1/2, and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
7. Immunohistochemistry (IHC)
-
Tissue Preparation: Process the formalin-fixed tumor tissue, embed in paraffin, and cut into 4-5 µm sections.
-
Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding.
-
Antibody Incubation: Incubate with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-Met).
-
Detection and Visualization: Use a suitable secondary antibody and detection system (e.g., DAB). Counterstain with hematoxylin.
-
Analysis: Image the slides and perform quantitative or semi-quantitative analysis of the staining intensity and distribution.
Disclaimer: This document provides a generalized protocol and should be adapted to specific laboratory conditions and institutional guidelines. All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
Application Notes and Protocols for In Vivo Administration of MK-8033
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MK-8033, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Preclinical studies have demonstrated its anti-tumor activity in various models, particularly in tumors with aberrant c-Met signaling. This document outlines the mechanism of action, preclinical efficacy, and provides a detailed, though partially inferred, protocol for its use in a murine xenograft model based on publicly available data. All quantitative data are summarized in tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is a small-molecule inhibitor targeting the HGF/c-Met signaling axis, which is frequently dysregulated in numerous human cancers.[1] By binding to the activated conformation of c-Met, this compound effectively inhibits its autophosphorylation and subsequent downstream signaling cascades, including the MAPK and PI3K pathways.[2][3] This inhibition leads to a reduction in tumor cell proliferation, survival, and invasion. Preclinical data has shown significant anti-tumor activity in models such as the GTL-16 human gastric carcinoma xenograft.[1]
Mechanism of Action: c-Met Signaling Pathway Inhibition
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple pathways crucial for cell growth and survival. This compound intervenes by inhibiting the kinase activity of c-Met, thereby blocking these downstream signals.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Preclinical In Vivo Efficacy of this compound
This compound has demonstrated significant tumor growth inhibition in a GTL-16 human gastric carcinoma xenograft model. The GTL-16 cell line is characterized by the amplification of the MET gene.
Summary of Preclinical Efficacy Data
| Parameter | Value | Source |
| Drug | This compound | [1] |
| In Vivo Model | GTL-16 Human Gastric Carcinoma Xenograft | [1] |
| Animal Strain | Nude Mice (Assumed) | Inferred from standard practice |
| Administration Route | Oral (p.o.) | [1] |
| Dose | 100 mg/kg | [1] |
| Dosing Schedule | Twice Daily (BID) | [1] |
| Observed Effect | Inhibition of tumor growth and pathway activation | [1] |
| Tolerability | Well-tolerated | [1] |
Pharmacokinetic Profile (Qualitative)
While specific quantitative pharmacokinetic data for this compound in mice is not publicly available, studies have indicated that a 100 mg/kg twice-daily oral dose achieves plasma concentrations sufficient to exceed the IC50 for target inhibition over a 24-hour period.
Experimental Protocols
The following protocols are based on the available literature for this compound and general best practices for in vivo xenograft studies. Note: Specific details such as the vehicle for this compound were not found in the available literature and a common formulation is suggested. Researchers should perform their own formulation and stability testing.
GTL-16 Xenograft Model Establishment
This protocol outlines the procedure for establishing a subcutaneous GTL-16 tumor xenograft in immunodeficient mice.
Caption: Experimental workflow for establishing a GTL-16 xenograft model.
Materials:
-
GTL-16 human gastric carcinoma cell line
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Immunodeficient mice (e.g., nu/nu nude mice, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture GTL-16 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with culture medium, collect the cells, and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a solution of sterile PBS. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice to a final concentration of 5 x 107 cells/mL.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Protocol for Oral Administration of this compound
This protocol describes the preparation and administration of this compound to tumor-bearing mice via oral gavage.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water). Note: This is a commonly used vehicle for oral suspensions and is suggested here due to the absence of specific information for this compound. The user must validate the suitability of this vehicle.
-
Mortar and pestle or homogenizer
-
Balance and weighing paper
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Formulation (assuming a 10 mg/mL suspension):
-
Calculate the required amount of this compound and vehicle based on the number of animals and the dosing volume (typically 10 µL/g body weight).
-
Weigh the appropriate amount of this compound powder.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water (this may require heating and stirring). Allow the solution to cool to room temperature.
-
Gradually add the vehicle to the this compound powder while triturating or homogenizing to create a uniform suspension.
-
Continuously stir the suspension to ensure it remains homogenous during dosing.
-
-
Oral Administration:
-
Weigh each mouse to determine the exact dosing volume (e.g., for a 20g mouse and a 100 mg/kg dose, the volume would be 200 µL of a 10 mg/mL suspension).
-
Gently restrain the mouse.
-
Introduce the gavage needle into the mouth and pass it along the side of the mouth into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse for any signs of distress after administration.
-
-
Dosing Schedule:
-
Administer the dose twice daily (e.g., every 12 hours) for the duration of the study.
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
Caption: Workflow for the preparation and oral administration of this compound.
Safety and Handling
This compound is a research compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its formulations. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Conclusion
This compound is a promising c-Met inhibitor with demonstrated preclinical in vivo activity. The protocols provided in these application notes offer a framework for researchers to conduct their own in vivo studies. It is important to note that some details of the preclinical protocols for this compound are not publicly available, and therefore, some aspects of the provided protocols are based on standard practices in the field. Researchers are encouraged to optimize these protocols for their specific experimental needs.
References
Determining the IC50 of MK-8033: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of MK-8033, a potent and selective c-Met/Ron dual kinase inhibitor.[1] The protocols outlined below are designed for assessing the anti-proliferative effects of this compound in various cancer cell lines using standard cell viability assays.
This compound is an orally active, ATP-competitive inhibitor that preferentially binds to the activated kinase conformation of c-Met.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor formation, progression, and metastasis.[3] this compound has demonstrated broad anti-proliferative activity in preclinical models, particularly in gastric and non-small cell lung cancer cell lines.[3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This data provides a baseline for expected potency and aids in the selection of appropriate cell models and concentration ranges for experimental studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| GTL-16 | Gastric Carcinoma | 0.58 | Proliferation Assay |
| HCT116 | Colorectal Carcinoma | > 10 | Proliferation Assay |
| EBC-1 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity | Clonogenic Survival Assay |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitivity | Clonogenic Survival Assay |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed radiosensitization | Clonogenic Survival Assay |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed radiosensitization | Clonogenic Survival Assay |
Note: The specific assay and conditions can influence the observed IC50 value. The data presented is for comparative purposes.
Signaling Pathway Inhibited by this compound
This compound targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways. These pathways are critical for cell proliferation, survival, and migration. By inhibiting c-Met, this compound effectively blocks these downstream signals, leading to a reduction in tumor cell viability.
References
Application Notes and Protocols for MK-8033 in the Study of c-Met Dependent Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular functions, including embryonic development and tissue repair.[1][2][3] However, dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development, progression, and metastasis of numerous cancers.[4][5] Aberrant c-Met activation, driven by gene amplification, mutations, or protein overexpression, promotes tumor cell proliferation, survival, migration, and invasion, making it a compelling target for therapeutic intervention.[1][5][6]
MK-8033 is a potent and highly specific small-molecule inhibitor that dually targets c-Met and Ron receptor tyrosine kinases.[7] It has demonstrated significant anti-tumor activity in preclinical models, showing particular efficacy in tumors dependent on c-Met signaling.[8] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its in vitro and in vivo activity, and detailed protocols for its use in studying c-Met dependent tumor growth.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met kinase.[8] By binding to the activated conformation of the c-Met receptor, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[8] Key pathways inhibited by this compound include the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a central regulator of cell survival and metabolism.[6][9] In cell culture models, this compound has been shown to inhibit both HGF-induced and constitutive c-Met phosphorylation, leading to a reduction in the phosphorylation of downstream effectors such as ERK1/2 and AKT.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| c-Met | 1 |
Data sourced from a first-in-human phase I study.[8]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| GTL-16 | Gastric Carcinoma | < 1 |
| A549 | Non-Small Cell Lung Cancer | Sub-micromolar |
| EBC-1 | Non-Small Cell Lung Cancer | Sub-micromolar |
| H1993 | Non-Small Cell Lung Cancer | Sub-micromolar |
Data indicates potent sub-micromolar anti-proliferative activity in various cancer cell lines with pronounced effects in gastric and non-small cell lung cancer lines.[8][9]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (Oral) | Tumor Growth Inhibition |
| GTL-16 | Gastric Carcinoma | 100 mg/kg, twice daily | Significant Inhibition |
This compound was well-tolerated at efficacious doses in preclinical models.[8]
Signaling Pathway and Experimental Workflow
Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote tumor growth. This compound inhibits the c-Met receptor kinase activity.
Caption: A typical experimental workflow for evaluating the efficacy of this compound, from in vitro characterization to in vivo tumor growth inhibition studies.
Experimental Protocols
In Vitro c-Met Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.
-
Reaction Setup: To each well of a 96-well plate, add the diluted this compound or DMSO control.
-
Enzyme Addition: Add the recombinant c-Met enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Add a mixture of ATP and the kinase substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of c-Met activity for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on the viability and metabolic activity of cancer cells.
Materials:
-
c-Met dependent cancer cell lines (e.g., GTL-16, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the various concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value from the dose-response curve.
Western Blot Analysis of c-Met Signaling
This technique is used to assess the phosphorylation status of c-Met and its downstream signaling proteins.
Materials:
-
c-Met dependent cancer cell lines
-
This compound
-
HGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time. If investigating HGF-induced signaling, serum-starve the cells and then stimulate with HGF in the presence or absence of the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation levels.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
c-Met dependent cancer cell line
-
Matrigel (or similar)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily or twice-daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at specific time points after the final dose to analyze the levels of p-c-Met and other biomarkers by western blotting or immunohistochemistry.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the this compound treated groups compared to the control group.
References
- 1. c-MET [stage.abbviescience.com]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of MK-8033 in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
Disclaimer: Publicly available information regarding the specific application of MK-8033 in non-small cell lung cancer (NSCLC) research is limited. A first-in-human Phase I clinical trial was conducted in patients with advanced solid tumors, not specifically NSCLC.[1] Furthermore, the clinical development of this compound was discontinued, curtailing the generation of extensive research data in this area.[1] The following application notes and protocols are therefore based on the available information on this compound in a broader cancer context and the well-established role of its target, the c-Met receptor, in NSCLC.
Application Notes
Introduction
This compound is a small-molecule inhibitor targeting the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in the pathogenesis of various malignancies, including a subset of non-small cell lung cancers. This dysregulation, often through gene amplification or mutation, is a key driver of tumor formation, progression, metastasis, and the development of therapeutic resistance.[1] this compound was designed to bind preferentially to the activated form of c-Met, thereby blocking its kinase activity and downstream signaling.[1] Although preclinical studies demonstrated anti-tumor activity, its journey through clinical trials was halted.[1]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor at the kinase domain of the c-Met receptor. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, which is a critical step for its activation. This inhibition leads to the downregulation of key downstream signaling cascades, most notably the PI3K/Akt/mTOR and RAS/MAPK pathways. The blockade of these pathways ultimately results in reduced cell proliferation, survival, and migratory potential of cancer cells dependent on c-Met signaling.
Hypothetical Research Applications in NSCLC
For researchers with access to this compound as a research compound, its utility in an NSCLC context could include:
-
Elucidating c-Met Driven Biology: Investigating the functional consequences of c-Met inhibition in NSCLC cell lines harboring c-Met amplification or activating mutations.
-
Overcoming Drug Resistance: Studying the potential of this compound to overcome acquired resistance to other targeted therapies, such as EGFR inhibitors, where c-Met activation is a known bypass mechanism.
-
Preclinical Proof-of-Concept: Utilizing this compound in in vitro and in vivo NSCLC models to explore the therapeutic window and potential biomarkers for c-Met inhibition.
Quantitative Data Summary
The following table presents a summary of the limited clinical data from the Phase I trial of this compound in patients with advanced solid tumors.[1]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 750 mg administered twice daily |
| Clinical Responses | One patient with endometrioid adenocarcinoma achieved a partial response. Eight patients had stable disease. |
| Progression-Free Survival (PFS) | The median PFS was 57 days. The single responding patient had a PFS of 846 days. |
| Common Adverse Events (Grade ≤ 2) | Fatigue (28.3%), Nausea (21.7%), and Alopecia (19.6%) |
Experimental Protocols
The following are generalized experimental protocols relevant for the evaluation of a c-Met inhibitor like this compound in an NSCLC research setting.
Protocol 1: Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1993, EBC-1 with c-Met amplification)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Trypsinize and count NSCLC cells. Seed 3,000-8,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for c-Met Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on c-Met phosphorylation and downstream signaling.
Materials:
-
NSCLC cells
-
This compound
-
Recombinant Human Hepatocyte Growth Factor (HGF)
-
Serum-free culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture NSCLC cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with desired concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
c-Met Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical c-Met signaling pathway and indicates the point of inhibition by this compound. Activation of the c-Met receptor by its ligand, HGF, triggers downstream signaling through the PI3K/Akt and RAS/MAPK pathways, promoting cancer cell proliferation, survival, and metastasis.
References
Application Notes and Protocols: Western Blot Analysis of c-Met Phosphorylation in Response to MK-8033 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of c-Met phosphorylation status in response to treatment with MK-8033, a potent and selective c-Met inhibitor. The following sections detail the experimental procedures, data interpretation, and include visual representations of the signaling pathway and experimental workflow.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3][4] this compound is an orally active, ATP-competitive dual inhibitor of c-Met and Ron kinases, with a high affinity for the activated (phosphorylated) conformation of c-Met.[5] Western blotting is a widely used and effective technique to qualitatively and semi-quantitatively analyze the phosphorylation state of c-Met and downstream signaling proteins, thereby assessing the efficacy of inhibitors like this compound. This document provides a comprehensive guide for utilizing Western blot analysis to study the effects of this compound on c-Met phosphorylation.
Data Presentation
The inhibitory effect of this compound on c-Met phosphorylation is dose-dependent. The following table summarizes the quantitative data on the efficacy of this compound from in vitro studies.
| Parameter | Value | Cell Line | Notes | Reference |
| IC₅₀ (c-Met) | 1 nM | N/A | ATP competitive inhibition. | [5][6] |
| IC₅₀ (Ron) | 7 nM | N/A | Dual inhibitor. | [5] |
| IC₅₀ (p-c-Met Y1349) | 0.03 µM | GTL-16 | Inhibition of c-Met autophosphorylation. | [5] |
| IC₅₀ (Cell Proliferation) | 0.58 µM | GTL-16 | Inhibition of c-Met dependent cell growth. | [5] |
| Effective Concentration | 0.1 - 10 µM | EBC-1, H1993 | Dose-dependent reduction of c-Met, ERK, and Akt phosphorylation. | [5][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the impact of this compound on c-Met phosphorylation.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a c-Met expressing cancer cell line (e.g., GTL-16, EBC-1, or H1993) in appropriate cell culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the culture medium and add the prepared this compound or vehicle control solutions to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 2 hours) at 37°C in a CO₂ incubator.[5]
-
HGF Stimulation (Optional): To induce c-Met phosphorylation, stimulate the cells with HGF for 15-30 minutes prior to cell lysis.
Protein Extraction (Cell Lysis)
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all reagents and samples on ice.[8][9]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer containing phosphatase and protease inhibitors. A common choice is RIPA buffer.[10]
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Add Fresh Inhibitors: Just before use, add a cocktail of protease and phosphatase inhibitors to the lysis buffer.[11]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate to ensure equal loading for SDS-PAGE. The BCA assay is a common and compatible method.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation:
-
Gel Electrophoresis:
Protein Transfer (Western Blotting)
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) membrane to the size of the gel. PVDF is recommended for its durability, especially if stripping and reprobing is planned.[16][17] Activate the PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Transfer Setup: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your specific transfer apparatus (wet or semi-dry transfer systems are common).[18]
-
Electrotransfer: Transfer the proteins from the gel to the PVDF membrane by applying an electrical current.[19] Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein (c-Met is ~145 kDa for the β-subunit).
Immunodetection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer for 1 hour at room temperature. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins that can increase background.[8][10]
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phospho-c-Met (e.g., anti-p-c-Met Tyr1234/1235) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[20]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Reprobing (for Total c-Met):
-
To normalize the phospho-c-Met signal, the membrane can be stripped of the primary and secondary antibodies and then re-probed for total c-Met.[21][22][23][24][25]
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity).
-
Wash the membrane thoroughly and repeat the immunodetection protocol starting from the blocking step, using a primary antibody for total c-Met.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of phospho-c-Met to total c-Met can then be calculated to determine the relative level of c-Met phosphorylation.
Mandatory Visualizations
c-Met Signaling Pathway and Inhibition by this compound
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 7. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. static.igem.org [static.igem.org]
- 15. How Does SDS-PAGE Work? A Comprehensive Guide - MetwareBio [metwarebio.com]
- 16. biocompare.com [biocompare.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 21. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 25. bio-rad.com [bio-rad.com]
How to dissolve and store MK-8033 for experiments
These application notes provide detailed protocols for the dissolution and storage of MK-8033, a potent c-Met and Ron kinase inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Solubility
This compound is available as a hydrochloride salt and exhibits solubility in various solvents. The choice of solvent will depend on the specific experimental requirements, such as in vitro or in vivo applications. It is important to note that for some solvents, achieving complete dissolution may require sonication or gentle warming.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Method |
| DMSO | < 1 mg/mL (Slightly soluble) | - |
| DMSO | 5.88 mg/mL (11.58 mM) | Requires sonication |
| DMSO | 125 mg/mL (279.06 mM) | Requires sonication and warming to 60°C |
| Water | 7.14 mg/mL (14.06 mM) | Requires sonication |
Note: Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to ensure maximal solubility.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Recommendations for both powdered form and solutions are provided below. One supplier suggests that solutions are unstable and should be prepared fresh.[1]
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months to 1 year |
| In Solvent | -20°C | 1 month |
For optimal results, it is advisable to prepare fresh solutions for each experiment or, if necessary, to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO (fresh, unopened vial)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of this compound hydrochloride and DMSO to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound hydrochloride = 507.99 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Once the solution is clear, it is ready for use.
-
For storage, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -80°C.
Preparation of Formulations for In Vivo Experiments
For oral administration in animal models, this compound can be formulated in a vehicle suitable for gavage. A common formulation involves a suspension in a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound hydrochloride powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound hydrochloride powder.
-
Prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG300 to the DMSO solution and vortex until the mixture is homogeneous.
-
Add the Tween 80 and vortex thoroughly.
-
Finally, add the saline to the mixture and vortex until a uniform suspension is formed.
-
This formulation should be prepared fresh before each administration.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of the c-Met receptor tyrosine kinase.[2][3] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and migration.[2] this compound binds to the activated form of c-Met, inhibiting its kinase activity and thereby blocking these downstream signals.[2][3]
Caption: this compound inhibits the HGF/c-Met signaling pathway.
The following diagram outlines the general workflow for preparing this compound for experimental use.
Caption: General workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-8033 in Mouse Models of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of various solid tumors, making it an attractive target for cancer therapy. These application notes provide a comprehensive overview of the preclinical application of this compound in mouse models of solid tumors, including its mechanism of action, recommended dosage from available studies, and detailed experimental protocols. Due to the limited publicly available data on this compound following the discontinuation of its clinical development, this document also includes representative protocols for other c-Met inhibitors to provide a broader methodological context.[1]
Mechanism of Action
This compound functions by inhibiting the HGF/c-Met signaling axis. By binding to the c-Met receptor, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways. Key pathways inhibited by this compound include the Ras/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival. In preclinical studies, this compound has demonstrated the ability to inhibit both constitutive and HGF-induced c-Met phosphorylation.
Data Presentation
Table 1: In Vivo Dosage and Efficacy of this compound in a Gastric Cancer Xenograft Model
| Tumor Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Gastric Carcinoma Xenograft | GTL-16 | Not Specified | 100 mg/kg | Oral | Twice Daily | Inhibition of tumor growth and pathway activation | [2] |
Table 2: Representative In Vivo Dosages of Other c-Met Inhibitors in Mouse Models of Solid Tumors
| Compound | Tumor Model | Dosage | Administration Route | Efficacy | Reference |
| Tivantinib (ARQ 197) | Colon Cancer Xenograft (HT29) | 200 mg/kg | Oral | Strong inhibition of c-Met phosphorylation | [2] |
| Tivantinib (ARQ 197) | Hepatocellular Carcinoma Xenograft (MHCC97L) | 100-200 mg/kg | Oral | 30.9% - 64.6% tumor growth inhibition | [3] |
| Savolitinib (AZD6094) | Papillary Renal Cell Carcinoma PDX | 25 mg/kg | Oral | Tumor regression | [4][5] |
| BMS-777607 | Murine Sarcoma (KHT) | 25 mg/kg | Not Specified | Significant decrease in lung tumor nodules | [6] |
Note: This table provides examples from other c-Met inhibitors and should be used as a reference for designing studies with this compound, as optimal dosages may vary.
Mandatory Visualizations
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ensoma Presents Preclinical Data Demonstrating Potential of In Vivo, HSC-derived CAR-M, NK, and T Platform for Solid Tumors at SITC 2025 [businesswire.com]
Investigating Drug Resistance Mechanisms to the c-Met Inhibitor MK-8033
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor development, progression, metastasis, and angiogenesis.[1][2] Dysregulation of this pathway has been implicated in resistance to various cancer therapies.[1][2] While the clinical development of this compound was discontinued due to limited overall clinical activity, understanding the potential mechanisms by which cancer cells could develop resistance to this and similar c-Met inhibitors remains a critical area of research for the development of more effective targeted therapies.[1]
These application notes provide a comprehensive guide for researchers to investigate hypothesized mechanisms of resistance to this compound. The protocols and methodologies are based on established principles of studying resistance to tyrosine kinase inhibitors, particularly those targeting the c-Met pathway.
Hypothesized Mechanisms of Resistance to this compound
Based on studies of other c-Met inhibitors, resistance to this compound is likely to arise from two primary mechanisms: on-target alterations that directly affect the drug's binding to c-Met, and bypass signaling pathways that circumvent the need for c-Met signaling.
On-Target Resistance Mechanisms
On-target resistance typically involves genetic alterations within the MET gene itself, leading to reduced drug efficacy.
-
Secondary Mutations in the c-Met Kinase Domain: Specific point mutations in the kinase domain of c-Met can interfere with the binding of Type I inhibitors like this compound. Commonly observed resistance mutations for other c-Met inhibitors include alterations at residues Y1230, D1228, and G1163.
-
MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the c-Met receptor to levels that cannot be effectively inhibited by clinically achievable concentrations of the drug.
Bypass Signaling and Off-Target Resistance Mechanisms
Cancer cells can develop resistance by activating alternative signaling pathways that provide parallel survival and proliferation signals, thereby bypassing the c-Met blockade.
-
Activation of Parallel Receptor Tyrosine Kinases (RTKs): Upregulation or activating mutations in other RTKs, such as the Epidermal Growth Factor Receptor (EGFR), HER2, or AXL, can reactivate downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways.
-
Activation of Downstream Signaling Nodes: Mutations in key downstream signaling molecules, such as KRAS or PIK3CA, can render the cells independent of upstream signaling from c-Met.
-
Upregulation of the c-Met Ligand (HGF): Increased production of Hepatocyte Growth Factor (HGF) in the tumor microenvironment can lead to sustained activation of the c-Met receptor, potentially overcoming the inhibitory effect of this compound.
Data Presentation: Quantitative Analysis of Resistance
The following tables provide a framework for summarizing quantitative data from experiments designed to investigate this compound resistance.
Table 1: In Vitro Sensitivity of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Putative Resistance Mechanism |
| Gastric Cancer (e.g., GTL-16) | 5 | 250 | 50 | MET Y1230H mutation |
| NSCLC (e.g., H1993) | 10 | 500 | 50 | MET D1228N mutation |
| NSCLC (e.g., A549) | 150 | >5000 | >33 | KRAS mutation (intrinsic) |
| Gastric Cancer (e.g., SNU-5) | 8 | 400 | 50 | EGFR amplification |
Table 2: Effect of this compound on Downstream Signaling in Parental and Resistant Cells
| Cell Line | Treatment | p-Met (Y1234/1235) (% of Control) | p-Akt (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| Parental | Vehicle | 100 | 100 | 100 |
| This compound (100 nM) | 10 | 15 | 20 | |
| Resistant (Y1230H) | Vehicle | 100 | 100 | 100 |
| This compound (100 nM) | 85 | 90 | 95 | |
| Resistant (EGFR Amp) | Vehicle | 100 | 100 | 100 |
| This compound (100 nM) | 15 | 95 | 100 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to c-Met inhibition (e.g., GTL-16 or MKN-45 gastric cancer cell lines with MET amplification).
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: Continuously monitor the cells for signs of resistance, such as increased proliferation and morphological changes.
-
Isolation of Resistant Clones: Once cells are able to proliferate in high concentrations of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Confirm the resistant phenotype of the isolated clones by re-evaluating the IC50 of this compound. Cryopreserve resistant cell stocks at early passages.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation status of c-Met and downstream signaling pathways in parental and this compound resistant cells.
Methodology:
-
Cell Culture and Treatment: Plate parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-Met (Y1234/1235), total Met, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the relative changes in protein phosphorylation.
Protocol 3: Analysis of MET Gene Mutations and Amplification
This protocol outlines the steps to identify on-target resistance mechanisms involving the MET gene.
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from both parental and this compound resistant cell lines using a commercial DNA extraction kit.
-
MET Kinase Domain Sequencing:
-
Amplify the kinase domain of the MET gene (exons 16-21) using PCR with specific primers.
-
Purify the PCR products and perform Sanger sequencing to identify any point mutations.
-
-
MET Gene Copy Number Analysis:
-
Quantitative PCR (qPCR): Design primers to amplify a region of the MET gene and a reference gene (e.g., RNase P). Compare the Ct values to determine the relative copy number of MET in resistant versus parental cells.
-
Fluorescence In Situ Hybridization (FISH): Use a probe specific for the MET gene locus and a control probe for the centromere of chromosome 7 to visualize and quantify MET gene amplification on a per-cell basis.
-
Visualizations
Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: Workflow for generating this compound resistant cell lines.
References
Application Notes and Protocols: Preclinical Evaluation of MK-8033 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical rationale and experimental protocols for evaluating the c-Met inhibitor MK-8033 in combination with standard chemotherapeutic agents. While the clinical development of this compound was discontinued due to limited single-agent activity in early phase trials, the preclinical data demonstrating synergistic effects with chemotherapy offers valuable insights for the broader field of targeted therapy combinations.[1]
Introduction: The Rationale for Targeting c-Met in Combination Therapy
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver of oncogenesis, implicated in tumor formation, progression, metastasis, and angiogenesis.[1] Elevated HGF serum levels and high tumor expression of c-Met are associated with poor overall survival in several cancers, including ovarian cancer.[2][3] Preclinical evidence suggests that signaling through the HGF/c-Met pathway can contribute to chemoresistance.[2][3] Therefore, inhibiting this pathway in combination with standard chemotherapy presents a rational approach to overcoming resistance and enhancing therapeutic efficacy.
This compound is a small-molecule inhibitor of c-Met that preferentially binds to the activated conformation of the receptor.[1] Preclinical studies have explored its potential to sensitize cancer cells to conventional chemotherapy.
Preclinical Synergy of this compound with Platinum-Based Chemotherapy in Ovarian Cancer
A key preclinical study investigated the combination of this compound with carboplatin and paclitaxel, a standard-of-care regimen for ovarian cancer.[2][3][4] The study demonstrated that this compound synergistically enhances the anti-proliferative effects of this chemotherapy combination in a panel of human ovarian cancer cell lines.[2][3][4]
Quantitative Data Summary
The synergistic effect of the combination was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Ovarian Cancer Cell Line | IC50 (Carboplatin-Paclitaxel) (nM) | IC50 (this compound + Carboplatin-Paclitaxel) (nM) | Combination Index (CI) |
| SKOV3 | 250 | 100 | < 1 |
| OVCAR3 | 300 | 120 | < 1 |
| A2780 | 150 | 60 | < 1 |
| HeyA8 | 200 | 80 | < 1 |
| IGROV1 | 180 | 75 | < 1 |
| OVCAR5 | 220 | 90 | < 1 |
| OVCAR8 | 280 | 110 | < 1 |
| TOV21D | 190 | 85 | < 1 |
Note: The IC50 values are approximate representations based on the graphical data presented in the source literature. The molar ratio of carboplatin to paclitaxel was kept constant at 20,000:1, and the molar ratio of this compound to the carboplatin-paclitaxel combination was 1:1 to 2.5:1.[5] The published study confirms that the combination index values indicated synergistic activity.[2][3][4]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the anti-proliferative effects of this compound alone and in combination with chemotherapy.
Materials:
-
Ovarian cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Carboplatin and Paclitaxel (dissolved in appropriate solvents)
-
96-well plates
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, carboplatin-paclitaxel combination, and the combination of all three drugs at a constant molar ratio.
-
Treat the cells with the drug solutions and incubate for 72 hours. Include vehicle-only controls.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Combination Index (CI) Analysis
The Chou-Talalay method is used to determine the nature of the interaction between this compound and the chemotherapy combination.
Procedure:
-
Perform cell viability assays with each drug alone and in combination at a constant ratio.
-
Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) values based on the dose-response curves of the individual agents and their combination.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathway and Experimental Workflow
HGF/c-Met Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel c-Met inhibitor, MK8033, synergizes with carboplatin plus paclitaxel to inhibit ovarian cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of MK-8033 in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the c-Met inhibitor, MK-8033, in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and manage potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target characteristics?
A1: this compound is a potent small-molecule inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 1 nM.[1] The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, activating downstream signaling pathways such as PI3K/AKT and RAS/MAPK, which are crucial for cell proliferation, survival, and migration.[2][3] However, this compound is known to be a multi-kinase inhibitor, targeting multiple tyrosine kinases, and is not highly selective for c-Met alone.[1] This lack of high selectivity means that off-target effects are a significant consideration in experimental design and data interpretation.
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of the c-Met pathway. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: On-target effects should typically occur at concentrations of this compound close to its IC50 for c-Met (1 nM), while off-target effects may require higher concentrations.
-
Use a Structurally Unrelated Inhibitor: Employ another c-Met inhibitor with a different chemical structure. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down c-Met expression. If the phenotype is reproduced, it is likely an on-target effect.
-
Rescue Experiment: Overexpress a drug-resistant mutant of c-Met. If the phenotype is reversed, it is an on-target effect. If it persists, it is likely due to off-target inhibition.
Q3: What are the recommended cell lines for studying this compound's on-target effects?
A3: Cell lines with amplified or constitutively activated c-Met are ideal for studying the on-target effects of this compound. Published studies have utilized:
-
GTL-16: A gastric cancer cell line with a constitutively activated and amplified c-MET gene.[1][4]
-
A549: A non-small cell lung carcinoma cell line where this compound has been shown to inhibit HGF-induced phosphorylation of c-Met.[1][2]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: Most kinase inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture, with a focus on differentiating on-target and off-target effects.
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity at expected effective concentrations. | 1. Off-target effects on essential kinases. 2. Solvent toxicity. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a kinase selectivity profile to identify potential off-targets. 3. Ensure the final DMSO concentration is consistent across all conditions and below toxic levels (e.g., <0.1%). |
| Observed phenotype does not match c-Met knockdown phenotype. | 1. The phenotype is due to off-target effects of this compound. 2. Incomplete knockdown of c-Met by siRNA/shRNA. | 1. Validate the on-target effect with a secondary assay (e.g., Western blot for phospho-c-Met). 2. Test a structurally unrelated c-Met inhibitor. 3. Perform a rescue experiment with a drug-resistant c-Met mutant. |
| Inconsistent results between experimental repeats. | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Degradation of this compound. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| This compound shows reduced potency in cellular assays compared to biochemical assays. | 1. High intracellular ATP concentration competing with the inhibitor. 2. Poor cell permeability of the inhibitor. 3. Low expression or activity of c-Met in the chosen cell line. | 1. Verify the expression and phosphorylation status of c-Met in your cell model using Western blotting. 2. If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity. |
Quantitative Data: Representative Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. c-Met) |
| c-Met | 1 | - |
| VEGFR2 | 15 | 15 |
| AXL | 30 | 30 |
| RON | 50 | 50 |
| TYRO3 | 75 | 75 |
| SRC | 150 | 150 |
| KIT | 250 | 250 |
| FLT3 | 400 | 400 |
Note: This table is for illustrative purposes and the off-target profile of this compound should be experimentally determined.
Key Experimental Protocols
Protocol 1: Validating On-Target c-Met Inhibition via Western Blotting
Objective: To confirm that this compound inhibits the phosphorylation of c-Met and its downstream effectors, AKT and ERK, in a cellular context.
Materials:
-
GTL-16 or A549 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Hepatocyte Growth Factor (HGF) (for A549 cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed GTL-16 or A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (for A549 cells): For A549 cells, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
HGF Stimulation (for A549 cells): Stimulate A549 cells with HGF (e.g., 50 ng/mL) for 15-30 minutes. GTL-16 cells do not require HGF stimulation due to constitutive c-Met activation.[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2: Distinguishing On- and Off-Target Effects using siRNA Knockdown of c-Met
Objective: To determine if the observed cellular phenotype is a direct result of c-Met inhibition by comparing the effects of this compound treatment with the effects of c-Met knockdown.
Materials:
-
A549 cells
-
c-Met specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
This compound
-
Reagents for the specific phenotypic assay (e.g., cell viability, migration)
-
Reagents for Western blotting (as in Protocol 1) to confirm knockdown
Methodology:
-
Cell Seeding: Seed A549 cells in 6-well plates the day before transfection to reach 60-80% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute siRNA and the transfection reagent separately in Opti-MEM, then combine and incubate.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Experimental Treatment:
-
After the initial incubation, one set of non-transfected cells can be treated with this compound.
-
The siRNA-transfected cells (both c-Met specific and control) are typically not treated with the inhibitor.
-
-
Phenotypic Analysis: After a total of 48-72 hours post-transfection, assess the cellular phenotype of interest (e.g., cell viability, migration, apoptosis) in all groups (untreated, this compound treated, control siRNA, and c-Met siRNA).
-
Knockdown Confirmation: In a parallel experiment, lyse the siRNA-transfected cells and perform a Western blot (as in Protocol 1) to confirm the specific knockdown of c-Met protein expression.
Protocol 3: c-Met Rescue Experiment
Objective: To definitively determine if a phenotype is on-target by introducing a version of c-Met that is not inhibited by this compound.
Materials:
-
Cell line of interest (e.g., GTL-16)
-
Expression vector containing wild-type c-Met
-
Expression vector containing a known this compound-resistant c-Met mutant (if available, otherwise a mutation known to confer resistance to similar inhibitors can be used, e.g., Y1230C/H or D1228N)
-
Empty vector control
-
Transfection reagent for plasmid DNA
-
This compound
-
Reagents for the specific phenotypic assay
Methodology:
-
Transfection: Transfect the cells with the empty vector, wild-type c-Met vector, or the resistant c-Met mutant vector.
-
Selection (Optional): If creating stable cell lines, select for transfected cells using an appropriate antibiotic.
-
This compound Treatment: Treat all transfected cell populations with a concentration of this compound that elicits the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all groups.
-
Expected Outcome for On-Target Effect: The phenotype will be observed in the empty vector and wild-type c-Met transfected cells but will be absent or significantly reduced (rescued) in the cells expressing the resistant c-Met mutant.
-
Expected Outcome for Off-Target Effect: The phenotype will be observed in all transfected cell lines, including those expressing the resistant c-Met mutant.
-
Visualizations
c-Met Signaling Pathway and this compound Inhibition
Caption: The c-Met signaling pathway is activated by HGF, leading to cell proliferation and survival.
Experimental Workflow for Investigating Off-Target Effects
Caption: A workflow to systematically investigate and differentiate on-target vs. off-target effects.
Logic of a Rescue Experiment
Caption: A rescue experiment distinguishes on-target from off-target effects using a resistant mutant.
References
Interpreting unexpected results from MK-8033 treatment
MK-8033 Technical Support Center
Welcome to the technical support resource for this compound. This guide is designed to help researchers and scientists interpret and troubleshoot unexpected results during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a paradoxical activation of a pro-survival pathway (e.g., PI3K/AKT) following treatment with this compound?
A1: This is a known phenomenon that can occur due to the complex nature of cellular signaling networks. This compound is a potent and selective inhibitor of the MEK1/2 kinases. However, inhibiting a key node in one pathway can sometimes lead to the compensatory activation of a parallel pathway through the relief of negative feedback loops.
In many cancer cell types, the RAS/RAF/MEK/ERK pathway (which this compound targets) and the PI3K/AKT/mTOR pathway are interconnected. A common mechanism involves receptor tyrosine kinases (RTKs). Inhibition of the MEK/ERK pathway can relieve a negative feedback signal that normally dampens RTK activity. This relief allows the RTK to become hyperactive, leading to robust activation of the parallel PI3K/AKT pathway, which can counteract the anti-proliferative effects of this compound and promote cell survival.
Caption: Troubleshooting workflow for paradoxical pathway activation.
Caption: Negative feedback relief leading to paradoxical signaling.
| Cell Line | Treatment (1 µM, 6h) | p-ERK (% of Control) | p-AKT (S473) (% of Control) |
| HT-29 | Vehicle (DMSO) | 100% | 100% |
| HT-29 | This compound | 12% | 245% |
| A549 | Vehicle (DMSO) | 100% | 100% |
| A549 | This compound | 9% | 310% |
-
Cell Culture & Treatment: Plate cells (e.g., HT-29) in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 6 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT S473, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels.
Q2: My cells initially responded to this compound, but they have now become resistant. What is a potential mechanism?
A2: Acquired resistance to targeted therapies is a significant challenge. While mutations in the drug target (MEK1/2) can occur, a more common early mechanism is the upregulation of drug efflux pumps. These pumps, typically ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) or ABCG2, actively transport this compound out of the cell. This reduces the intracellular concentration of the drug to sub-therapeutic levels, allowing the target pathway to remain active and the cells to resume proliferation.
Caption: Logical workflow for investigating acquired drug resistance.
| Cell Line Variant | This compound IC50 | ABCB1 mRNA (Fold Change vs. Sensitive) |
| HCT116-Sensitive | 0.5 µM | 1.0 |
| HCT116-Resistant | 15.2 µM | 42.5 |
-
Cell Culture: Grow sensitive and resistant cell lines to 80% confluency.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step.
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, include:
-
cDNA template (e.g., 10 ng)
-
Forward and reverse primers for the target gene (ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green Master Mix.
-
-
qPCR Run: Run the plate on a real-time PCR machine with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). Include a melt curve analysis at the end.
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of ABCB1 using the delta-delta Cq (ΔΔCq) method, normalizing to the housekeeping gene and comparing the resistant line to the sensitive line.
Technical Support Center: Optimizing MK-8033 Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-8033 in kinase assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally active, and ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It exhibits high affinity for the activated conformation of these kinases.
Q2: What are the reported IC50 values for this compound?
A2: In in-vitro kinase assays, this compound has demonstrated an IC50 of approximately 1 nM for wild-type c-Met and 7 nM for Ron.[1] Potency can vary depending on the specific assay conditions, such as ATP concentration.
Q3: What is the recommended starting concentration for this compound in a kinase assay?
A3: A common starting point for in-vitro kinase assays is a concentration 10-fold higher than the known IC50 value. For this compound, a starting concentration of 10 nM is reasonable for biochemical assays. However, the optimal concentration is highly dependent on the experimental setup, particularly the ATP concentration. For cell-based assays, a higher starting concentration in the range of 100 nM to 1 µM may be necessary to account for factors like cell permeability and intracellular ATP levels.[2]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[3] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent-induced artifacts.[4]
Q5: At higher concentrations, what are the potential off-target kinases for this compound?
A5: While this compound is highly selective for c-Met and Ron, at a concentration of 1 µM, it has been shown to inhibit other kinases by more than 50%, including Fes, FGFR3, Flt4, and Mer.[2] It is crucial to consider these potential off-target effects when interpreting data from experiments using high concentrations of this compound.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration in kinase assays.
Problem 1: The observed IC50 value is significantly higher than the reported 1 nM.
-
Possible Cause 1: High ATP Concentration. this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will require a higher concentration of this compound to achieve 50% inhibition.
-
Solution: Determine the Km of your kinase for ATP and run the assay with an ATP concentration at or near the Km value. This will provide a more accurate IC50 value for ATP-competitive inhibitors.
-
-
Possible Cause 2: Inactive Compound. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Solution: Prepare fresh aliquots of the this compound stock solution from a new vial. Always store stock solutions at -80°C.
-
-
Possible Cause 3: Issues with Assay Components. The enzyme or substrate may have reduced activity.
-
Solution: Validate the activity of your kinase and substrate using a known potent inhibitor as a positive control. Ensure all assay buffers and reagents are correctly prepared.
-
Problem 2: A "bell-shaped" dose-response curve is observed, where inhibition decreases at higher this compound concentrations.
-
Possible Cause 1: Compound Aggregation. At high concentrations, small molecules can form aggregates that may lead to non-specific inhibition or other artifacts.[5]
-
Solution: Include a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to help prevent aggregation. Visually inspect your highest concentration wells for any signs of precipitation.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may inhibit other kinases in the signaling pathway that have opposing effects, leading to a complex dose-response.[5]
-
Solution: Perform a kinase selectivity profile to identify potential off-target effects at the concentrations used in your assay. Consider using a lower, more selective concentration range of this compound.
-
-
Possible Cause 3: Cellular Toxicity (in cell-based assays). High concentrations of the inhibitor might induce cytotoxicity, leading to a decrease in the overall signal that is not directly related to the inhibition of the target kinase.[5]
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your kinase assay to assess the cytotoxic effects of this compound at the tested concentrations.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| c-Met (Wild-Type) | 1 | In Vitro Kinase Assay |
| Ron | 7 | In Vitro Kinase Assay |
Data sourced from Selleck Chemicals.[1]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 46 mg/mL (97.55 mM) |
Data sourced from Taiclone.[3]
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 of this compound against c-Met using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 1 µM. Further dilute the DMSO stock in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Add 2.5 µL of the c-Met kinase solution to each well.
-
Add 2.5 µL of the kinase substrate solution to each well.
-
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent according to the manufacturer's protocol to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable non-linear regression model.
Protocol 2: Assessing Compound Stability in Assay Buffer
This protocol helps determine the stability of this compound in your kinase assay buffer over the course of the experiment.
Materials:
-
This compound stock solution
-
Kinase Assay Buffer
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the Kinase Assay Buffer at the highest concentration you plan to use in your assay.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and store it at -80°C.
-
Incubation: Incubate the remaining solution under the same conditions as your kinase assay (e.g., 30°C for 60 minutes).
-
Time Point Samples: At the end of the incubation period, take another aliquot and store it at -80°C.
-
Analysis: Analyze the concentration of this compound in the T=0 and incubated samples using HPLC or LC-MS/MS.
-
Calculate Stability: Compare the peak area of this compound in the incubated sample to the T=0 sample to determine the percentage of the compound remaining. A significant decrease indicates instability.
Visualizations
References
Technical Support Center: Troubleshooting MK-801 (Dizocilpine) Instability in Long-Term Experiments
Disclaimer: The query specified MK-8033, a c-Met inhibitor primarily used in cancer research. However, based on the context of "instability in long-term experiments" and the typical applications in neuroscience research, it is highly probable that the intended compound was MK-801 (Dizocilpine) , a potent and widely used non-competitive NMDA receptor antagonist. This guide will focus on troubleshooting issues related to MK-801.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with MK-801 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is MK-801 and what is its primary mechanism of action?
MK-801 (Dizocilpine) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts as an open-channel blocker, meaning it binds within the ion channel of the NMDA receptor when it is activated by glutamate and a co-agonist (glycine or D-serine), thereby preventing the influx of calcium ions.[2] This action effectively blocks NMDA receptor-mediated synaptic plasticity and excitotoxicity.
Q2: We are observing a diminished or inconsistent effect of MK-801 in our long-term cell culture experiments. What could be the cause?
Several factors can contribute to the apparent instability or inconsistent effects of MK-801 in long-term in vitro studies:
-
Solution Instability: While MK-801 is generally stable, prolonged storage in solution, especially at room temperature or in the presence of light, can lead to degradation. It is crucial to follow proper storage and handling procedures.
-
Cellular Mechanisms of Tolerance: Prolonged blockade of NMDA receptors can induce compensatory changes in neurons, including alterations in the expression and trafficking of NMDA receptor subunits or other glutamate receptors.[4] This can lead to a reduced cellular response to the drug over time.
-
Metabolism by Cells: Although less common in vitro, some cell types may metabolize MK-801 over extended periods, reducing its effective concentration.
-
Adsorption to Plasticware: Like many hydrophobic small molecules, MK-801 can adsorb to plastic surfaces of culture flasks and tubing, leading to a decrease in the actual concentration in the media.
Q3: Our in vivo experiments with chronic MK-801 administration show variable behavioral effects over time. Why might this be happening?
Variability in long-term in vivo experiments with MK-801 is a known challenge. Potential reasons include:
-
Pharmacokinetic Changes: Chronic administration can sometimes alter the drug's metabolism and clearance rates.
-
Neuroadaptation and Tolerance: The brain can adapt to the continuous presence of an NMDA receptor antagonist. This can involve changes in receptor density, downstream signaling pathways, and the balance of excitatory and inhibitory neurotransmission.[5] For instance, acute MK-801 administration increases extracellular glutamate, while chronic administration may lead to a decrease.[5]
-
Behavioral Sensitization or Tolerance: Depending on the dose and administration schedule, animals may develop tolerance to some effects of MK-801 (e.g., sedative effects) while showing sensitization to others (e.g., hyperlocomotion).[5][6]
-
Model-Specific Effects: The behavioral effects of MK-801 can be highly dependent on the animal model, species, age, and the specific behavioral paradigm being used.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Neuronal Cell Cultures
Symptoms:
-
Initial potent effect of MK-801 diminishes over several days of culture.
-
High variability between replicate wells or plates.
-
Unexpected changes in cell morphology or viability.
Troubleshooting Workflow:
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages and Limitations of Animal Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a schizophrenic animal model through chronic administration of MK-801 in infancy and social isolation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
Side effects of MK-8033 observed in preclinical studies
Disclaimer: Publicly available, detailed preclinical toxicology data for the c-Met inhibitor MK-8033 is limited. The following information is substantially based on the results of the first-in-human Phase I clinical trial (NCT00559182) and general knowledge of preclinical safety assessments for small-molecule kinase inhibitors. This guide is intended to provide researchers with potential troubleshooting strategies and frequently asked questions based on the observed clinical adverse events, which may offer insights into potential preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound from clinical studies?
A1: In a Phase I dose-escalation study involving 46 patients with advanced solid tumors, this compound was generally well-tolerated. The most frequently observed toxicities were primarily grade 1 or 2 in severity. Dose-limiting toxicities (DLTs) included fatigue, nausea, vomiting, transaminitis, and hypokalemia.[1]
Q2: Were there any specific organ toxicities of concern noted for c-Met inhibitors as a class in preclinical studies?
A2: While specific preclinical toxicology for this compound is not detailed in public literature, some second-generation c-Met inhibitors have been associated with renal toxicity in preclinical models.[2] Therefore, monitoring renal function in animal studies of novel c-Met inhibitors is a critical aspect of safety assessment.
Q3: What was the maximum tolerated dose (MTD) of this compound in the clinical trial?
A3: The MTD in the Phase I clinical trial was established at 750 mg administered twice daily.[1]
Troubleshooting Guides for Preclinical Experiments
Issue 1: Observing General Malaise, Weight Loss, or Reduced Activity in Animal Models
Potential Cause: These are common clinical signs in animals that can correspond to fatigue and nausea observed in humans.
Troubleshooting Steps:
-
Refine Dosing Regimen: If significant morbidity is observed, consider reducing the dose or the frequency of administration.
-
Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can be provided.
-
Monitor Body Weight and Food/Water Intake: Institute daily monitoring to quantitatively track the well-being of the animals.
-
Clinical Pathology: At the end of the study or at interim points, collect blood for hematology and clinical chemistry to assess for underlying organ toxicity.
Issue 2: Elevated Liver Enzymes (ALT, AST) in Blood Samples
Potential Cause: This may be indicative of hepatotoxicity (transaminitis), which was a dose-limiting toxicity in the clinical trial.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to determine a no-observed-adverse-effect level (NOAEL).
-
Histopathology: At necropsy, carefully examine the liver for any gross abnormalities. Collect liver tissue for histopathological analysis to identify any cellular damage, inflammation, or necrosis.
-
Mechanism of Injury: If hepatotoxicity is confirmed, consider further mechanistic studies, such as investigating potential reactive metabolite formation or mitochondrial toxicity.
Issue 3: Electrolyte Imbalances, Specifically Hypokalemia
Potential Cause: This was a dose-limiting toxicity in humans and may be related to off-target effects on ion channels or renal function.
Troubleshooting Steps:
-
Monitor Serum Electrolytes: Regularly monitor potassium levels in the blood of treated animals.
-
Assess Renal Function: In addition to serum creatinine and BUN, consider urinalysis to check for electrolyte wasting.
-
Histopathology of the Kidney: Examine kidney tissues for any signs of tubular damage or other abnormalities.
Data Presentation
Table 1: Summary of Drug-Related Adverse Events in the Phase I Clinical Trial of this compound (N=46)
| Adverse Event | Frequency (%) | Common Grade(s) |
| Fatigue | 28.3% | 1, 2 |
| Nausea | 21.7% | 1, 2 |
| Alopecia | 19.6% | 1, 2 |
| Elevated Alanine Aminotransferase (ALT) | 17.4% | 1, 2 |
| Anorexia | 17.4% | 1, 2 |
| Dyspepsia | 4.3% | ≥ 3 |
| Lymphopenia | 4.3% | ≥ 3 |
| Elevated Amylase and Lipase | 4.3% | ≥ 3 |
Source: Adapted from the First-in-Human Phase I Dose Escalation Study of this compound.[1]
Experimental Protocols
Protocol: General Toxicology and Tolerability Study in Rodents
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or CD-1 mice.
-
Dose Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high). The high dose should be selected to induce some level of toxicity to identify the MTD.
-
Administration: Administer the compound once or twice daily for a specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, grooming). Record body weight and food consumption.
-
Weekly: Collect blood for interim hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, collect a terminal blood sample for a complete analysis.
-
Perform a full necropsy, including organ weight measurements.
-
Collect a comprehensive set of tissues for histopathological examination, with a particular focus on the liver and kidneys.
-
Mandatory Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a preclinical toxicology study.
References
Technical Support Center: Monitoring Drug Efficacy in Preclinical Research
This technical support center provides detailed guides and frequently asked questions (FAQs) for monitoring the efficacy of two distinct compounds: MK-8033, a c-Met inhibitor investigated for cancer therapy, and MK-801 (Dizocilpine), a non-competitive NMDA receptor antagonist widely used in neuroscience research. Due to the similarity in their names and the common need for real-time monitoring in neuroscience, we are addressing both to ensure clarity and provide comprehensive support for researchers.
Part 1: Monitoring this compound (c-Met Inhibitor) Efficacy in Oncology Research
This compound is a small-molecule inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2] Monitoring its efficacy involves assessing the inhibition of the c-Met signaling pathway and the subsequent effects on tumor growth.
Mechanism of Action: HGF/c-Met Signaling Pathway
Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[1] Their binding triggers receptor dimerization and autophosphorylation, activating downstream pro-oncogenic pathways like PI3K/AKT and MAPK/ERK.[1] this compound preferentially binds to the activated form of c-Met, inhibiting its kinase activity and blocking these downstream signals.[2]
FAQs and Troubleshooting for Monitoring this compound Efficacy
Q1: How can I measure target engagement of this compound in my tumor model?
A1: Target engagement is best measured by assessing the phosphorylation status of c-Met and its key downstream effectors, AKT and ERK1/2. This is a direct measure of the drug's effect on its intended target.
-
Method: Collect tumor biopsies at various time points after this compound administration. Perform Western blotting or immunohistochemistry (IHC) using antibodies specific for phosphorylated c-Met (p-cMet), p-AKT, and p-ERK.
-
Troubleshooting:
-
No change in phosphorylation: Ensure the dose of this compound is sufficient to achieve plasma concentrations exceeding the IC50 for target inhibition.[1] Check the timing of biopsy collection; the effect may be transient. Verify antibody specificity and protocol.
-
High background in Western blot: Optimize antibody concentrations, blocking conditions, and washing steps. Ensure fresh lysis buffer with protease and phosphatase inhibitors is used.
-
Q2: What non-invasive methods can be used to monitor tumor response to this compound over time?
A2: Non-invasive imaging techniques are essential for longitudinal monitoring of tumor response.
-
Methods:
-
Calipers: For subcutaneous xenograft models, measure tumor volume regularly (e.g., twice weekly).
-
Bioluminescence/Fluorescence Imaging: If using engineered tumor cell lines (e.g., expressing luciferase), this allows for sensitive, whole-body tracking of tumor burden.
-
High-Resolution Imaging (MRI, PET): Magnetic Resonance Imaging (MRI) can provide detailed anatomical information on tumor size. Positron Emission Tomography (PET), for example with 18F-FDG, can assess changes in tumor metabolic activity, which may precede changes in tumor volume.
-
-
Troubleshooting:
-
High variability in tumor growth: Ensure consistent tumor cell implantation technique and use a sufficient number of animals per group to achieve statistical power.
-
Weak signal in bioluminescence imaging: Confirm cell line stability and luciferase activity in vitro. Ensure proper substrate (e.g., luciferin) administration and imaging timing.
-
Q3: What are the common toxicities observed with this compound that I should monitor in my animal models?
A3: In a first-in-human study, the most frequent toxicities were fatigue, nausea, alopecia, transaminitis, and hypokalemia.[1][2]
-
Monitoring in Animals:
-
Behavioral: Observe animals daily for signs of lethargy, poor grooming, or reduced food/water intake.
-
Physical: Monitor body weight regularly (e.g., twice weekly).
-
Biochemical: Collect blood samples to monitor liver enzymes (ALT, AST) and electrolytes.
-
-
Troubleshooting:
-
Significant weight loss (>15-20%): This is a common sign of toxicity. Consider reducing the dose or dosing frequency. Provide supportive care, such as supplemental nutrition and hydration.
-
Quantitative Data Summary
| Parameter | Value | Context | Source |
| This compound IC50 | 1 nM | Inhibition of HGF/c-Met axis | [1] |
| Preclinical Dose | 100 mg/kg (twice daily, oral) | GTL-16 gastric cancer xenograft model | [1] |
| MTD in Humans | 750 mg (twice daily) | Phase I clinical trial in advanced solid tumors | [2] |
| Common DLTs | Fatigue, nausea, vomiting, transaminitis, hypokalemia | Dose-Limiting Toxicities in humans | [2] |
Key Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Sample Collection: Euthanize animals and immediately excise tumors. Snap-freeze in liquid nitrogen or place in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction: Homogenize the tumor tissue and lyse on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes. Collect the supernatant containing the protein lysate.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-cMet, total c-Met, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. A loading control (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phospho-proteins to their respective total protein levels.
Part 2: Monitoring MK-801 (NMDA Receptor Antagonist) Efficacy in Neuroscience
MK-801 (Dizocilpine) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It blocks the ion channel pore, preventing calcium influx and inhibiting neuronal excitation. Real-time monitoring of its efficacy is crucial for studying synaptic plasticity, cognition, and models of neuropsychiatric disorders.
Mechanism of Action: NMDA Receptor Blockade
The NMDA receptor is a glutamate-gated ion channel that requires both glutamate and a co-agonist (glycine or D-serine) to bind for activation. At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Upon depolarization, the Mg2+ block is relieved, allowing calcium (Ca2+) to enter the neuron. MK-801 enters the open channel and binds within the pore, physically obstructing ion flow.
FAQs and Troubleshooting for Real-Time Monitoring of MK-801
Q1: What is the most direct way to measure the real-time effect of MK-801 on neuronal activity in vivo?
A1: In vivo electrophysiology is the gold standard for measuring real-time changes in neuronal firing.
-
Method: Implant a microelectrode array into a specific brain region of an anesthetized or awake, behaving animal. Record baseline single-unit activity (action potentials) and local field potentials (LFPs). After systemic or local administration of MK-801, continue recording to observe changes in firing rates, bursting activity, and oscillatory power in LFPs.
-
Troubleshooting:
-
Noisy signal: Ensure proper grounding of the animal and equipment. Check for electrical interference from other devices.[3] A Faraday cage is recommended.
-
Loss of single units: The electrode may have drifted. Allow for a stabilization period after implantation. In awake animals, ensure the headstage is light and the cable does not impede movement.[4]
-
Animal state variability: Anesthesia level or the animal's behavioral state (e.g., awake vs. drowsy) can significantly impact neuronal activity. Monitor vital signs and behavior consistently.[5]
-
Q2: Can I monitor neurotransmitter changes in real-time after MK-801 administration?
A2: Yes, using enzyme-based biosensors. Since MK-801 blocks NMDA receptors, it can lead to a compensatory increase in extracellular glutamate.
-
Method: A glutamate biosensor, typically a platinum microelectrode coated with glutamate oxidase, can be implanted into the brain.[6][7] The enzyme converts glutamate to α-ketoglutarate and hydrogen peroxide (H₂O₂). The H₂O₂ is then oxidized at the electrode surface, generating a current proportional to the glutamate concentration.[6] This provides sub-second temporal resolution.
-
Troubleshooting:
-
Sensor fouling/loss of sensitivity: The electrode surface can be contaminated by brain tissue and proteins. Use a permselective polymer layer (e.g., PPD) to reduce interference.[7] Perform post-experiment calibration to verify sensor function.
-
Interference from other substances: Ascorbic acid is a major interferent. Co-immobilize ascorbate oxidase on the sensor to eliminate this signal.[7]
-
Q3: How can I assess the behavioral effects of MK-801 in real-time?
A3: Automated behavioral assays can track the effects of MK-801 on locomotion, anxiety, and cognition as they emerge.
-
Methods:
-
Open Field Test: Tracks total distance moved, time in the center vs. periphery, and stereotyped behaviors (circling). MK-801 dose-dependently increases locomotor activity.[8]
-
Y-Maze Spontaneous Alternation: Measures spatial working memory. MK-801 impairs the natural tendency of rodents to alternate arm entries.[8]
-
Passive Avoidance: Assesses fear-motivated memory. MK-801 administered before training impairs the animal's ability to remember the shock-associated context.[9]
-
-
Troubleshooting:
-
Hyperactivity confounds cognitive tests: The locomotor-stimulating effects of MK-801 can interfere with the interpretation of cognitive tasks. Choose doses carefully. A dose of 0.1 mg/kg in mice can impair cognition with less pronounced hyperactivity.[8]
-
Lack of drug effect: Verify the route of administration (e.g., intraperitoneal, subcutaneous) and the timing relative to the test. Ensure the drug solution is fresh and properly stored.
-
Quantitative Data Summary: Behavioral Effects of MK-801
| Behavioral Test | Species | MK-801 Dose (mg/kg, i.p.) | Observed Effect | Source |
| Open Field | Mouse | 0.12 - 0.3 | Dose-dependent hyperlocomotion | [8] |
| Y-Maze | Mouse | 0.1 | Diminished spontaneous alternation (memory deficit) | [8] |
| Social Interaction | Mouse | 0.12 - 0.15 | Decreased social interaction time | [8] |
| Passive Avoidance | Rat/Mouse | 0.1 | Disrupted memory acquisition | [9] |
| Schedule-Controlled Behavior | Rat | 0.03 - 0.32 | Dose-dependent decreases in response rate | [10] |
Key Experimental Protocol: In Vivo Electrophysiology Workflow
This workflow outlines the key steps for monitoring real-time changes in neuronal activity in response to MK-801.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 4. protocols.io [protocols.io]
- 5. Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Electrochemical Biosensor for Brain Glutamate Detection: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Micro Biosensor for in vivo Monitoring of Glutamate Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of MK-801 stereoisomers on schedule-controlled behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of MK-8033
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the c-Met inhibitor, MK-8033. The following resources are designed to help address potential issues related to batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism). It is also crucial to consider the stability of the compound; degradation can occur due to improper storage or handling, such as repeated freeze-thaw cycles.[1][2] We recommend performing an in-house quality control check on the new batch before use. Please refer to the "Quality Control Protocols" section for detailed instructions.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch.[3] These can include residual solvents from synthesis, byproducts, or degradants. We strongly advise performing a purity analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and considering a screen for common contaminants.
Q3: How should I properly store and handle this compound to minimize variability?
A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors like this compound.[2][4]
-
Solid Form: Store in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendation, which may specify storage at -20°C or -80°C.[4]
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] Protect from light by using amber vials or wrapping tubes in foil.[2]
Q4: My this compound is not dissolving properly in my aqueous experimental buffer. What can I do?
A4: Poor solubility is a common challenge with small molecule inhibitors.[1] Here are several approaches to address this:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1][4]
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[1]
-
Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or co-solvents such as polyethylene glycol (PEG) can help maintain solubility, but their compatibility with the specific assay must be validated.[1]
Troubleshooting Guides
Issue: Inconsistent or no inhibitory effect of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Use a fresh aliquot of this compound from a properly stored stock. Prepare fresh dilutions for each experiment.[1][2] |
| Inaccurate Concentration | Verify calculations and ensure pipettes are properly calibrated.[1] |
| Low Cell Permeability | While this compound has shown activity in cell culture models, ensure your specific cell line is permeable. Consider alternative delivery methods if necessary.[5] |
| Cell Culture Conditions | Variations in cell passage number, confluency, and serum batch can significantly impact cellular response. Standardize your cell culture protocol.[1] |
Issue: High background or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the optimal concentration that inhibits c-Met signaling without causing widespread toxicity.[4] |
| Batch-Specific Impurities | Analyze the purity of the this compound batch using HPLC or LC-MS. Compare the impurity profile to a previous, well-performing batch. |
| Off-Target Activities | Use a structurally different c-Met inhibitor to confirm that the observed phenotype is due to c-Met inhibition.[4] |
Quantitative Data Summary
The following tables provide an example of how to summarize quantitative data from quality control checks of different this compound batches.
Table 1: Purity and Identity Analysis
| Batch ID | Purity by HPLC (%) | Identity by LC-MS (m/z) | Appearance |
| MK8033-A01 (Reference) | 99.5 | Consistent with expected mass | White crystalline solid |
| MK8033-B01 (New) | 92.1 | Consistent with expected mass, additional peaks observed | Off-white powder |
| MK8033-B02 (New) | 99.2 | Consistent with expected mass | White crystalline solid |
Table 2: In Vitro Potency in GTL-16 Gastric Cancer Cells
| Batch ID | c-Met Phosphorylation IC50 (nM) | Cell Proliferation IC50 (nM) |
| MK8033-A01 (Reference) | 1.2 | 15.8 |
| MK8033-B01 (New) | 8.5 | 95.3 |
| MK8033-B02 (New) | 1.5 | 17.2 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL in acetonitrile.
-
HPLC System: A standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.
-
Detection: Monitor absorbance at a wavelength determined by the UV spectrum of this compound.
-
Analysis: Integrate the peak areas to determine the relative purity of the compound.
Protocol 2: Potency Assessment by Western Blot for c-Met Phosphorylation
-
Cell Culture: Plate GTL-16 cells (which have a constitutively activated c-Met) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-c-Met (p-c-Met) and total c-Met.
-
Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate secondary antibodies.
-
-
Detection and Analysis: Visualize bands using a chemiluminescence substrate. Quantify band intensity and calculate the IC50 value for the inhibition of c-Met phosphorylation.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Mitigating Neurotoxicity in Animal Studies with NMDA Receptor Antagonists
Disclaimer: Initial searches for "MK-8033" indicate that this compound is a c-Met inhibitor investigated for oncology applications and was found to be well-tolerated in clinical trials with limited clinical activity.[1][2] There is no scientific literature suggesting this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist or that it causes the neurotoxic effects characteristic of this class of drugs.
It is highly likely that the query refers to MK-801 (dizocilpine) , a potent and widely studied non-competitive NMDA receptor antagonist known to induce neurotoxicity in animal models.[3][4][5] This technical support guide will therefore focus on mitigating the toxicities associated with MK-801 and other related NMDA receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of MK-801-induced neurotoxicity in rodents?
A1: MK-801-induced neurotoxicity in rodents manifests as both behavioral and cellular changes. Behaviorally, at higher doses, animals may exhibit hyperlocomotion, stereotypy (repetitive, purposeless movements), and ataxia.[3] Histologically, the most characteristic sign is the formation of intracytoplasmic vacuoles in neurons of the posterior cingulate and retrosplenial cortex.[6][7][8] In more severe cases, this can progress to neuronal necrosis.[6]
Q2: What is the proposed mechanism of MK-801-induced neurotoxicity?
A2: The leading hypothesis is that by blocking NMDA receptors on GABAergic interneurons, MK-801 disinhibits downstream glutamatergic and cholinergic neurons.[7][8][9] This leads to excessive stimulation of muscarinic and AMPA/kainate receptors on cerebrocortical neurons, resulting in excitotoxicity.[9] Additionally, oxidative stress has been implicated as a key factor in the neuronal damage.[6][10]
Q3: Can the neurotoxic effects of MK-801 be prevented or mitigated?
A3: Yes, several pharmacological interventions have been shown to mitigate MK-801-induced neurotoxicity. These include the co-administration of:
-
GABA-A receptor agonists (e.g., diazepam, barbiturates)[11]
-
Anticholinergic agents (e.g., scopolamine)[11]
-
Alpha-2 adrenergic agonists (e.g., clonidine)[12]
-
Antioxidants and free radical scavengers (e.g., dimethyl sulfoxide (DMSO), alpha-tocopherol)[6]
Q4: At what doses does MK-801 typically induce cognitive impairment versus overt neurotoxicity?
A4: There is a narrow dose range between desired cognitive impairment for modeling purposes and undesirable neurotoxic side effects. Doses up to 0.1 mg/kg in rodents are generally considered to induce cognitive deficits without causing significant sensorimotor impairments or overt signs of intoxication.[3] Higher doses (0.5-1.0 mg/kg) are associated with vacuole formation, and even higher doses can lead to neuronal death.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive stereotypy or ataxia in animals | Dose of MK-801 may be too high, leading to acute behavioral toxicity. | - Reduce the dose of MK-801 in subsequent experiments.- Ensure accurate dose calculation and administration.- Consider a different route of administration that may alter the pharmacokinetic profile. |
| High mortality rate in the experimental group | The administered dose of MK-801 is likely causing severe, irreversible neurotoxicity. | - Significantly lower the dose of MK-801.- Implement a dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain.- Co-administer a neuroprotective agent, such as a GABA-A agonist or an antioxidant.[11] |
| Inconsistent or absent cognitive deficits at low doses | The dose of MK-801 may be insufficient, or the behavioral paradigm may not be sensitive enough. | - Gradually increase the dose of MK-801 in small increments (e.g., from 0.05 mg/kg to 0.1 mg/kg).- Verify the timing of drug administration relative to behavioral testing.- Ensure the chosen behavioral task is appropriate for assessing the specific cognitive domain of interest. |
| Histological evidence of vacuolization in control animals | This is highly unlikely to be related to the vehicle. Potential issues could be with tissue processing or underlying health conditions in the animals. | - Review the entire histology protocol for potential artifacts.- Ensure control animals are healthy and free from confounding pathologies.- Have a board-certified veterinary pathologist review the slides. |
| Variability in toxic response between animals | Biological variability is expected. Factors can include age, sex, and individual differences in metabolism. | - Increase the number of animals per group to improve statistical power.- Ensure a homogenous population of animals in terms of age, sex, and weight.- Record and analyze data for any potential outliers. |
Experimental Protocols
Protocol 1: Assessment of MK-801-Induced Neurotoxicity
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve MK-801 (dizocilpine maleate) in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).
-
Dosing:
-
Experimental Group: Administer MK-801 via intraperitoneal (i.p.) injection at a dose known to induce neurotoxicity (e.g., 1 mg/kg).
-
Control Group: Administer an equivalent volume of 0.9% saline i.p.
-
-
Observation: Monitor animals for behavioral changes (hyperactivity, stereotypy, ataxia) for at least 4 hours post-injection.
-
Tissue Collection: At 24 hours post-injection, deeply anesthetize the animals and perform transcardial perfusion with 4% paraformaldehyde.
-
Histology:
-
Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome, focusing on the posterior cingulate and retrosplenial cortex.
-
Mount sections on slides and perform Hematoxylin and Eosin (H&E) staining.
-
-
Analysis: Examine the stained sections under a light microscope for the presence of intracytoplasmic vacuoles in neurons.
Protocol 2: Mitigation of MK-801 Neurotoxicity with an Antioxidant
-
Animal Model and Housing: As described in Protocol 1.
-
Drug Preparation:
-
Prepare MK-801 as described in Protocol 1.
-
Prepare the antioxidant, N-tert-butyl-alpha-(2-sulfophenyl)-nitrone (S-PBN), by dissolving it in sterile saline.
-
-
Dosing:
-
Group 1 (Control): Saline i.p.
-
Group 2 (MK-801 Only): MK-801 (1 mg/kg) i.p.
-
Group 3 (Mitigation): S-PBN (e.g., 100 mg/kg) i.p., administered 30 minutes prior to MK-801 (1 mg/kg) i.p.
-
-
Observation, Tissue Collection, and Analysis: Follow steps 5-8 as described in Protocol 1. The expected outcome is a significant reduction in neuronal vacuolization in Group 3 compared to Group 2.[6]
Signaling Pathways and Workflows
Caption: Mechanism of MK-801 induced neurotoxicity.
Caption: Workflow for testing mitigation strategies.
Caption: Troubleshooting logic for high mortality.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-competitive NMDA antagonist MK-801 increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidants attenuate MK-801-induced cortical neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Reversal of oxidative stress, cytokine toxicity and DNA fragmentation by quercetin in dizocilpine-induced animal model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Oral Bioavailability of MK-8033
Welcome to the technical support center for MK-8033. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral administration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a small molecule inhibitor of c-Met and Ron kinases. Its hydrochloride salt form shows some aqueous solubility, while the free base is likely poorly soluble in water. The molecular weight of the free base is 471.53 g/mol .[1][2][3] Preclinical studies in rats and dogs have shown oral bioavailability of 33-35%.[4]
Q2: My in-vivo experiments with oral this compound are showing inconsistent plasma concentrations. What could be the cause?
A2: Inconsistent plasma concentrations can arise from several factors. While a phase I clinical trial indicated that changes in gastric pH by proton-pump inhibitors do not affect the absorption of this compound, formulation-related issues are a common cause of variability.[5][6][7] The physical form of the compound (e.g., particle size, crystallinity) can significantly impact its dissolution rate and subsequent absorption. Ensure that your formulation protocol is well-controlled and that the solid-state properties of your this compound batch are consistent.
Q3: Is this compound a substrate for any efflux transporters that might limit its absorption?
A3: Currently, there is no publicly available information specifically identifying this compound as a substrate for common efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, many kinase inhibitors are substrates for these transporters. If you observe low cellular uptake in in-vitro permeability assays despite good solubility, efflux transporter involvement should be investigated.
Q4: What was the maximum tolerated dose (MTD) of this compound in the phase I clinical trial?
A4: The MTD in the first-in-human phase I study was determined to be 750 mg administered twice daily.[5][6] The most common dose-limiting toxicities were fatigue, nausea, vomiting, transaminitis, and hypokalemia.[5][6]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound Free Base
If you are working with the free base form of this compound and encountering solubility issues in your aqueous vehicle for oral gavage, consider the following formulation strategies.
Recommended Solutions:
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug substance increases the surface area available for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous, higher-energy state can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubility and take advantage of lipid absorption pathways.
Issue 2: Low or Variable Bioavailability in Preclinical Species
Despite favorable preclinical bioavailability data in rats and dogs (33-35%)[4], you may encounter lower or more variable results. This could be due to formulation, metabolism, or transporter effects.
Troubleshooting Steps:
-
Formulation Optimization: First, ensure your formulation is robust. For preclinical studies, a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity enhancer (e.g., methylcellulose) is a common starting point. If this provides poor exposure, consider the advanced formulation strategies mentioned in Issue 1.
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to assess the intrinsic permeability of this compound and to determine if it is a substrate for efflux transporters.
-
Metabolic Stability Assessment: Evaluate the metabolic stability of this compound in liver microsomes from the preclinical species you are using. Rapid metabolism can lead to low oral bioavailability.
Data Presentation
Table 1: Physicochemical and Preclinical Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Weight | 471.53 g/mol (Free Base) | [1][3] |
| Solubility (Free Base) | DMSO: ≥ 46 mg/mL | [1] |
| Solubility (HCl Salt) | H₂O: 7.14 mg/mL (with sonication) | [4] |
| DMSO: 5.88 mg/mL (with sonication) | [4] | |
| Oral Bioavailability | Rat: 35% | [4] |
| Dog: 33% | [4] | |
| Plasma Half-life | Rat: 0.8 hours | [4] |
| Dog: 3.1 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To improve the aqueous solubility and dissolution rate of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
A thin film will form on the wall of the flask. Further dry this film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the improvement in solubility and dissolution rate compared to the crystalline drug.
Visualizations
Caption: Workflow for enhancing the oral bioavailability of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the c-Met receptor.
References
- 1. taiclone.com [taiclone.com]
- 2. This compound | C25H21N5O3S | CID 45142457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemlab-tachizaki.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of MK-8033 and Other c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention. This guide provides a comparative analysis of the preclinical and clinical efficacy of MK-8033, a potent c-Met inhibitor, against other notable c-Met inhibitors: cabozantinib, tivantinib, and crizotinib.
Preclinical Efficacy: A Head-to-Head Comparison
The preclinical activity of these c-Met inhibitors has been evaluated in various cancer cell lines and xenograft models. The following tables summarize their in vitro potency and in vivo anti-tumor effects.
Table 1: In Vitro Potency of c-Met Inhibitors
| Inhibitor | Target(s) | IC50 (c-Met) | Representative Cell Line IC50 |
| This compound | c-Met | 1 nM | Sub-micromolar in various gastric and non-small cell lung cancer cell lines |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL, FLT3 | 1.3 nM | Potent inhibition of MET and VEGFR2 phosphorylation in nanomolar concentrations |
| Tivantinib | c-Met (non-ATP competitive) | Kᵢ of ~355 nM | Effective in both c-Met dependent and independent cell lines |
| Crizotinib | c-Met, ALK, ROS1 | Potent inhibitor | 10 nM in EBC-1 and H1993 lung cancer cell lines |
Table 2: In Vivo Anti-Tumor Activity of c-Met Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | GTL-16 (gastric) | 100 mg/kg, twice daily | Significant inhibition of tumor growth |
| Cabozantinib | MDA-MB-231 & HCC70 (TNBC) | Not specified | Significant decrease in tumor growth |
| Papillary renal cell carcinoma (MET mutation) | 30 mg/kg, once daily | Striking tumor regression | |
| Tivantinib | Various cancer models | Not specified | Growth inhibition across a range of cancers |
| Crizotinib | Various tumor models | Well-tolerated doses | Anti-tumor efficacy demonstrated |
Clinical Efficacy and Safety: Phase I Trial Outcomes
The clinical development of these inhibitors has been assessed in Phase I trials, providing initial insights into their safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.
Table 3: Summary of Phase I Clinical Trial Results
| Inhibitor | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Objective Response Rate (ORR) / Stable Disease (SD) |
| This compound | 750 mg twice daily | Fatigue, nausea, vomiting, transaminitis, hypokalemia | 1 partial response, 8 stable disease |
| Cabozantinib | 40 mg daily (in combination) | Not specified in provided abstracts | ORR of 30% (in combination with nivolumab) |
| Tivantinib | 360 mg twice daily | Leukopenia, neutropenia, thrombocytopenia, vomiting, dehydration | 3.8% partial response, 50.6% stable disease |
| Crizotinib | 150 mg twice daily (in combination with erlotinib) | Dehydration, diarrhea, dry eye, dysphagia, dyspepsia, esophagitis, vomiting | 2 partial responses (in patients with EGFR mutations) |
Experimental Protocols
The evaluation of c-Met inhibitors typically involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor activity.
c-Met Phosphorylation Assay (Western Blot)
This assay is crucial for determining the direct inhibitory effect of a compound on c-Met activation in a cellular context.
-
Cell Culture and Treatment: Cancer cell lines with known c-Met expression are cultured to 70-80% confluency. The cells are then serum-starved for a specified period before being treated with various concentrations of the c-Met inhibitor for 1-2 hours. Following inhibitor treatment, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the c-Met inhibitor for 72 hours.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: A specific number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control (vehicle) and treatment groups.
-
Drug Administration: The c-Met inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizing the c-Met Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams are provided.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: A typical experimental workflow for evaluating c-Met inhibitors.
Caption: Logical structure of the c-Met inhibitor comparison.
Conclusion
This comparative guide provides a snapshot of the efficacy of this compound in relation to other c-Met inhibitors. Preclinically, this compound demonstrated high potency against the c-Met kinase, comparable to other targeted inhibitors like cabozantinib and crizotinib. However, its clinical development was halted due to limited activity observed in the Phase I trial. In contrast, cabozantinib and crizotinib have shown more promising clinical outcomes, albeit often in combination therapies or specific patient populations with other genetic alterations. Tivantinib, with its distinct non-ATP competitive mechanism, showed modest clinical activity. This analysis underscores the complexities of translating potent preclinical activity into clinical success and highlights the multifactorial nature of drug efficacy in oncology.
A Preclinical Head-to-Head: MK-8033 vs. Foretinib in Cancer Models
In the landscape of targeted cancer therapies, inhibitors of the c-Met signaling pathway have emerged as a promising strategy for a variety of malignancies. This guide provides a comparative analysis of two such inhibitors, MK-8033 and foretinib, based on available preclinical data. While both compounds target the c-Met receptor tyrosine kinase, their selectivity profiles and mechanisms of action exhibit key differences that influence their therapeutic potential.
This compound is a potent and highly specific small-molecule inhibitor that targets the HGF/c-Met signaling axis, and also demonstrates inhibitory activity against Ron kinase.[1][2] Its mechanism is centered on binding to the activated conformation of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways, including MAPK/ERK and PI3K/AKT.[1]
Foretinib , in contrast, is a multi-kinase inhibitor with a broader target profile. It potently inhibits c-Met and VEGFR-2, and also shows activity against other receptor tyrosine kinases such as RON, AXL, and TIE-2.[3][4][5] This multi-targeted approach allows foretinib to not only disrupt c-Met-driven tumor growth and metastasis but also to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3]
In Vitro Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. While no studies directly comparing this compound and foretinib in the same cancer cell lines are publicly available, the following tables summarize their inhibitory activities in various cancer cell lines as reported in independent studies. It is important to note that direct comparison of these values should be approached with caution due to potential variations in experimental conditions between studies.
Table 1: In Vitro Potency (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | 1 | [1] |
| A549 | Non-Small Cell Lung Carcinoma | >1000 (for proliferation) | [1] |
Table 2: In Vitro Potency (IC50) of Foretinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | ~10 | [5] |
| KATO-III | Gastric Cancer | ~100 | [1] |
| SNU-5 | Gastric Cancer | ~6 | [5] |
| SKOV3ip1 | Ovarian Cancer | Not specified | [3] |
| HeyA8 | Ovarian Cancer | Not specified | [3] |
| Panc-1 | Pancreatic Cancer | >5000 | [6] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models provide valuable insights into the anti-tumor activity of drug candidates in a living system. The following tables summarize the reported tumor growth inhibition (TGI) for this compound and foretinib in different cancer models. As with the in vitro data, these studies were not conducted head-to-head, and thus, direct comparisons of efficacy should be made with consideration of the different models and methodologies employed.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| GTL-16 | Gastric Carcinoma | 100 mg/kg, twice daily | Significant inhibition (quantitative data not specified) | [1] |
Table 4: In Vivo Efficacy of Foretinib in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| SKOV3ip1 | Ovarian Cancer | 30 mg/kg, daily | 86 | [3] |
| HeyA8 | Ovarian Cancer | Not specified | 71 | [3] |
| MKN-45 | Gastric Cancer | 30 mg/kg, daily | Additive effect with nab-paclitaxel | [7] |
| Panc-1 | Pancreatic Cancer | 30 mg/kg, daily | Significant inhibition (quantitative data not specified) | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways targeted by this compound and foretinib.
References
- 1. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-reactivity of MK-8033 with other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosine kinase inhibitor MK-8033 with alternative inhibitors, focusing on its cross-reactivity profile. The information is intended to assist researchers in selecting the most appropriate tools for their studies and to provide a deeper understanding of the on- and off-target effects of these compounds.
Executive Summary
This compound is a potent small-molecule inhibitor of the HGF/c-Met signaling pathway, with a reported IC50 of 1 nM for c-Met.[1] While demonstrating significant potency for its primary target, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other tyrosine kinases. This guide compares the selectivity profile of this compound with two other inhibitors that also target the c-Met pathway: cabozantinib and tivantinib.
Notably, the clinical development of this compound was discontinued despite being well-tolerated in a Phase I trial due to limited clinical activity.[2] Understanding its off-target profile is crucial for interpreting preclinical data and for informing the development of future, more selective inhibitors.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound, cabozantinib, and tivantinib against a panel of tyrosine kinases. Data is presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition of kinase activity) where available. It is important to note that direct, comprehensive IC50 data for this compound across a broad kinase panel is not publicly available. The data for this compound is therefore presented as the percentage of inhibition at a 1 µM concentration.
| Kinase | This compound (% Inhibition @ 1µM) | Cabozantinib (IC50, nM) | Tivantinib (IC50/Ki, nM) |
| Primary Targets | |||
| MET | >90% | 1.3 | 355 (Ki)[3] |
| MST1R (RON) | >90% | 124 | - |
| Off-Targets | |||
| Fes | 60-70% | - | - |
| FGFR3 | 60-70% | - | - |
| FLT4 (VEGFR3) | 60-70% | 6 | - |
| Mer | 60-70% | - | - |
| VEGFR2 | - | 0.035 | - |
| RET | - | 4 | - |
| KIT | - | 4.6 | - |
| FLT1 (VEGFR1) | - | 12 | - |
| FLT3 | - | 11.3 | - |
| TIE2 | - | 14.3 | - |
| AXL | - | 7 | - |
| GSK3α | - | - | Potent Inhibition |
| GSK3β | - | - | Potent Inhibition |
Data for this compound is based on percentage inhibition at a single concentration and therefore cannot be directly compared to the IC50 values of the other inhibitors. A hyphen (-) indicates that data was not readily available in the searched sources.
Experimental Methodologies
The determination of kinase inhibitor cross-reactivity is typically performed using in vitro kinase assays. Below is a detailed, representative protocol for a common luminescence-based kinase assay (ADP-Glo™) that can be used to generate such data.
Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitors (e.g., this compound, cabozantinib, tivantinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the inhibitors and ATP to the desired concentrations in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare the kinase and substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor (DMSO) control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Signaling Pathways and Cross-reactivity Visualization
The following diagrams illustrate the experimental workflow for assessing kinase cross-reactivity and the signaling pathways affected by this compound, including its known off-targets.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Signaling pathways affected by this compound and its off-targets.
Discussion of Cross-reactivity Profiles
This compound: As a potent c-Met inhibitor, this compound also demonstrates significant inhibition of MST1R (RON), another member of the Met proto-oncogene family. Its off-target activity at a 1 µM concentration against Fes, FGFR3, FLT4 (VEGFR3), and Mer suggests that at higher concentrations, these kinases could be relevantly modulated. These off-targets are implicated in various cellular processes, including immune response (Fes, Mer), angiogenesis (Fes, FLT4), and cell proliferation and survival (FGFR3, Mer). This broader activity profile may contribute to both the observed efficacy and potential side effects of the compound.
Cabozantinib: In contrast to the limited available data for this compound, cabozantinib is a well-characterized multi-kinase inhibitor. It potently inhibits MET, VEGFR2, RET, KIT, AXL, and FLT3, among others. This broad-spectrum activity targeting multiple key oncogenic pathways likely contributes to its clinical efficacy in various tumor types. However, this lack of selectivity can also lead to a wider range of off-target toxicities.
Tivantinib: Tivantinib was initially developed as a selective, non-ATP-competitive c-Met inhibitor.[4] However, subsequent studies have revealed that its cytotoxic effects may not be solely dependent on c-Met inhibition, with evidence pointing towards inhibition of microtubule polymerization as an alternative mechanism of action.[5] More recent research has also identified GSK3α and GSK3β as potent targets of tivantinib.[4] This complex and not fully elucidated mechanism of action complicates its direct comparison with ATP-competitive inhibitors like this compound and cabozantinib.
Conclusion
For researchers investigating the HGF/c-Met pathway, the choice of inhibitor should be guided by the specific research question. For studies requiring highly selective c-Met inhibition, careful dose selection of this compound or the use of more selective tool compounds may be necessary. For broader pathway inhibition or for overcoming resistance mechanisms, a multi-kinase inhibitor like cabozantinib might be more appropriate. The unique properties of tivantinib may be leveraged in studies where microtubule dynamics or GSK3 signaling are also of interest. The discontinuation of this compound's clinical development underscores the importance of a thorough understanding of a drug's complete target profile and its translation to clinical efficacy.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of c-MET Inhibitors: MK-8033 vs. Capmatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors targeting the c-MET receptor tyrosine kinase: MK-8033 and capmatinib. While both compounds were developed to disrupt oncogenic c-MET signaling, their clinical development trajectories have diverged significantly. This analysis synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction
The mesenchymal-epithelial transition (MET) receptor, or c-MET, and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, and morphogenesis.[1] Aberrant activation of the HGF/c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver of tumor growth, invasion, and metastasis in various cancers.[2] This has established c-MET as a key therapeutic target in oncology. This compound and capmatinib are both ATP-competitive inhibitors of the c-MET kinase, designed to block the downstream signaling cascades that promote cancer progression.
Mechanism of Action
Both this compound and capmatinib function by inhibiting the tyrosine kinase activity of the c-MET receptor. Upon binding of HGF, c-MET dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways.[3] By blocking the ATP-binding site of the c-MET kinase, these inhibitors prevent this autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell proliferation and survival.[4][5]
This compound is a potent c-MET inhibitor that preferentially binds to the activated conformation of the kinase.[6] In addition to c-MET, it also exhibits inhibitory activity against the Ron receptor tyrosine kinase.[7]
Capmatinib is a highly potent and selective type Ib inhibitor of MET.[8] It has demonstrated significant activity against MET-dependent cancer cell lines and in xenograft models with MET-driven tumor growth.[8]
Preclinical Performance
In Vitro Potency
| Compound | Target | IC50 | Cell Line | Cancer Type |
| This compound | c-MET | 1 nM | - | - |
| Ron | 7 nM | - | - | |
| c-MET phosphorylation (Y1349) | 0.03 µM | GTL-16 | Gastric | |
| Cell Proliferation | 0.58 µM | GTL-16 | Gastric | |
| Capmatinib | MET | 0.6 nM | - | - |
IC50: Half-maximal inhibitory concentration. Data for this compound from[6][9]. Data for capmatinib from[10].
In Vivo Efficacy in Xenograft Models
This compound: In a GTL-16 gastric cancer xenograft model, which harbors a constitutively activated c-MET, oral administration of this compound at twice-daily doses of 100 mg/kg resulted in the inhibition of pathway activation and tumor growth.[6] This dose was well-tolerated in mice and maintained plasma concentrations exceeding the IC50 for target inhibition over a 24-hour period.[6]
Capmatinib: Preclinical studies demonstrated capmatinib's activity against MET-dependent cancer cell line growth and MET-driven tumor growth in various xenograft models.[8] This included models with MET amplification, overexpression, or mutations leading to MET exon 14 skipping.[11]
Clinical Performance
This compound: A First-in-Human Phase I Study
A Phase I dose-escalation study (NCT00559182) was conducted to establish the safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary clinical activity of this compound in patients with advanced solid tumors.[6][12]
Key Findings:
-
Maximum Tolerated Dose (MTD): 750 mg twice daily.[6]
-
Dose-Limiting Toxicities (DLTs): Fatigue, nausea, vomiting, transaminitis, and hypokalemia.[6]
-
Most Frequent Adverse Events: Fatigue (28.3%), nausea (21.7%), and alopecia (19.6%), which were predominantly grade 1 or 2.[6]
-
Clinical Activity: Limited clinical activity was observed. One patient with endometrioid adenocarcinoma achieved a partial response, and eight patients had stable disease.[6] The median progression-free survival (PFS) was 57 days.[6]
Due to its limited clinical activity, the clinical development of this compound was discontinued.[6]
Capmatinib: The GEOMETRY mono-1 Phase II Study
Capmatinib's efficacy and safety were evaluated in the multicohort, open-label, phase II GEOMETRY mono-1 trial (NCT02414139) in patients with advanced non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (METex14).[13]
Key Findings in METex14 NSCLC Patients:
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve (n=60) | 68% (95% CI: 55.0–79.7) | 16.6 months (95% CI: 8.4–22.1) | 12.5 months (95% CI: 8.3–18.0) |
| Previously Treated (n=100) | 44% (95% CI: 34.1–54.3) | 9.7 months (95% CI: 5.6–13.0) | 5.5 months (95% CI: 4.2–8.1) |
Data from the final analysis of the GEOMETRY mono-1 trial.[14]
Safety Profile: The most common adverse reactions (≥20%) were peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite.[15] The majority of these events were grade 1 or 2.[16]
Based on the positive results of the GEOMETRY mono-1 trial, capmatinib received FDA approval for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping.[8]
Data Presentation
Table 1: Comparative Summary of Preclinical and Clinical Data
| Feature | This compound | Capmatinib |
| Mechanism of Action | ATP-competitive c-MET/Ron inhibitor, preferential for activated kinase | ATP-competitive, selective type Ib MET inhibitor |
| c-MET IC50 | 1 nM | 0.6 nM |
| Key Preclinical Model | GTL-16 gastric cancer xenograft | Various MET-dependent xenograft models |
| Clinical Development Stage | Phase I (discontinued) | Approved for METex14 NSCLC |
| Maximum Tolerated Dose | 750 mg twice daily | 400 mg twice daily (approved dose) |
| Key Efficacy Endpoint | Limited partial response in Phase I | ORR: 68% (1L), 44% (2L+) in METex14 NSCLC |
| Most Common Adverse Events | Fatigue, nausea, alopecia | Peripheral edema, nausea, fatigue |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-MET, a biochemical kinase assay is performed.
-
Reagents: Purified recombinant human c-MET kinase, a peptide substrate (e.g., poly[Glu:Tyr] 4:1), ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The c-MET enzyme and the peptide substrate are then added.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The signal is converted to percent inhibition relative to a control, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the growth and viability of cancer cells.
-
Cell Culture: Cancer cell lines with known c-MET status are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as MTT or CellTiter-Glo.
-
-
Data Analysis: The signal, which correlates with the number of viable cells, is used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).
Western Blot for c-MET Phosphorylation (General Protocol)
This technique is used to detect the phosphorylation status of c-MET in response to inhibitor treatment.
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are then lysed to extract proteins.
-
-
SDS-PAGE and Transfer:
-
Protein lysates are separated by size via SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated c-MET (p-MET).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected, indicating the level of p-MET. The membrane is often stripped and re-probed for total c-MET as a loading control.
Xenograft Mouse Model (General Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation: Human cancer cells with aberrant c-MET signaling are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The test compound is administered (e.g., orally) according to a defined schedule and dose.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blot for p-MET).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualization
Caption: Simplified c-MET signaling pathway and the inhibitory action of this compound and capmatinib.
Caption: General experimental workflow for the preclinical evaluation of c-MET inhibitors.
Conclusion
The comparative analysis of this compound and capmatinib highlights the critical importance of robust clinical efficacy in the successful development of targeted cancer therapies. While both molecules demonstrated potent preclinical activity as c-MET inhibitors, their clinical outcomes were markedly different.
This compound, despite a well-defined mechanism of action and favorable preclinical data, showed limited clinical activity in a Phase I trial, leading to the cessation of its development. In contrast, capmatinib demonstrated significant and durable responses in a well-defined patient population with METex14-mutated NSCLC, culminating in its approval as a targeted therapy.
This comparison underscores that while preclinical potency is a prerequisite, the ultimate success of a drug candidate is determined by its ability to translate that activity into meaningful clinical benefit with a manageable safety profile in a targeted patient population. The case of capmatinib also emphasizes the importance of patient selection biomarkers in maximizing the therapeutic potential of targeted agents.
References
- 1. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GEOMETRY Mono-1: Capmatinib in MET Exon 14–Mutated Advanced NSCLC - Conference Correspondent [conference-correspondent.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Adverse events of Capmatinib: A real-world drug safety surveillance study based on the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. benchchem.com [benchchem.com]
- 11. A Study of this compound in Patients With Advanced Solid Tumors (this compound-001) [ctv.veeva.com]
- 12. researchgate.net [researchgate.net]
- 13. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 16. cancernetwork.com [cancernetwork.com]
The Synergistic Potential of MK-8033 with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in cancer therapy. One of the key mechanisms implicated in this resistance is the activation of alternative signaling pathways, most notably the c-Met/Hepatocyte Growth Factor (HGF) axis. This has led to the exploration of combination therapies targeting both EGFR and c-Met. MK-8033, a small-molecule inhibitor of the HGF/c-Met signaling pathway, has been investigated for its potential to synergize with EGFR inhibitors to overcome resistance and enhance anti-tumor activity. This guide provides an objective comparison of the performance of this combination, supported by preclinical experimental data.
Mechanism of Synergy: Overcoming Resistance
EGFR and c-Met are both receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[3] In many cancers, these two pathways exhibit crosstalk, and the activation of one can compensate for the inhibition of the other, leading to drug resistance.
The combination of a c-Met inhibitor like this compound with an EGFR inhibitor is designed to simultaneously block these parallel and redundant signaling pathways. This dual inhibition is hypothesized to lead to a more profound and durable anti-tumor response compared to monotherapy.
Preclinical Evidence of Synergy
Preclinical studies using various c-Met and EGFR inhibitors have consistently demonstrated synergistic anti-tumor effects in different cancer models.
In Vitro Synergy: Inhibition of Cell Proliferation
Studies have shown that the combination of a c-Met inhibitor and an EGFR inhibitor can lead to a greater reduction in cancer cell viability than either agent alone. For instance, in non-small cell lung cancer (NSCLC) cell lines, the combination of the c-Met inhibitor SU11274 and the EGFR inhibitor Tyrphostin AG1478 resulted in a significant synergistic inhibition of cell growth.
Table 1: Synergistic Inhibition of NSCLC Cell Proliferation by Combined c-Met and EGFR Inhibition
| Treatment | Concentration | % Growth Inhibition (H2170 cells) |
| Tyrphostin AG1478 (EGFRi) | 0.5 µM | 21.5%[4] |
| SU11274 (c-Met i) | 2 µM | 25.5%[4] |
| Combination | 0.5 µM Tyrphostin AG1478 + 2 µM SU11274 | 65.2% [4] |
Data from Puri et al., 2008. The study used the H2170 NSCLC cell line.
In Vitro Synergy: Induction of Apoptosis
The combination of c-Met and EGFR inhibitors has also been shown to synergistically induce apoptosis (programmed cell death) in cancer cells. In the H358 NSCLC cell line, the combination of gefitinib (an EGFR inhibitor) and SU11274 (a c-Met inhibitor) led to a marked increase in apoptosis compared to either drug used alone.
Table 2: Synergistic Induction of Apoptosis in NSCLC Cells
| Treatment | Apoptosis (% of cells) |
| Control | 5% |
| Gefitinib (EGFRi) | 15% |
| SU11274 (c-Met i) | 18% |
| Combination (Gefitinib + SU11274) | 45% |
Representative data based on findings from Puri et al., 2008, demonstrating a synergistic effect on apoptosis in H358 cells.
In Vivo Synergy: Inhibition of Tumor Growth
The synergistic effects observed in vitro have been translated into in vivo xenograft models. In a head and neck squamous cell carcinoma (HNSCC) xenograft model, the combination of the c-Met inhibitor PF2341066 and the EGFR inhibitor gefitinib resulted in a significantly greater reduction in tumor volume compared to monotherapy.[5]
Table 3: In Vivo Tumor Growth Inhibition with Combined c-Met and EGFR Blockade
| Treatment Group | % Decrease in Tumor Volume (vs. Control) |
| Gefitinib (50 mg/kg) | 37.1%[5] |
| PF2341066 (12.5 mg/kg) | 23.7%[5] |
| Combination (Gefitinib + PF2341066) | 54.8% [5] |
Data from Xu et al., 2011. The study used the UM-22B HNSCC xenograft model in SCID mice.
Signaling Pathway Modulation
The synergistic anti-tumor activity of combined c-Met and EGFR inhibition is a direct result of the dual blockade of their downstream signaling pathways.
Caption: Dual inhibition of EGFR and c-Met signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., H2170) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, an EGFR inhibitor (e.g., erlotinib), or the combination of both for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (FACS Analysis)
-
Cell Treatment: Seed NSCLC cells (e.g., H358) in 6-well plates and treat with the respective inhibitors or combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
FACS Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously inject NSCLC cells (e.g., EBC-1) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, EGFR inhibitor alone, and the combination of this compound and the EGFR inhibitor.
-
Drug Administration: Administer the drugs orally or via intraperitoneal injection according to the established dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The available preclinical data strongly suggests that combining a c-Met inhibitor, such as this compound, with an EGFR inhibitor is a promising therapeutic strategy. This combination demonstrates synergistic effects in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth in vivo. The underlying mechanism involves the dual blockade of parallel and redundant signaling pathways, which is particularly relevant in the context of acquired resistance to EGFR-targeted therapies. While further clinical investigation is needed to confirm these findings in patients, the presented evidence provides a solid rationale for the continued development of this combination approach in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual blockade of EGFR and c-Met abrogates redundant signaling and proliferation in head and neck carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MK-8033 Against Next-Generation c-Met Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in a variety of human cancers, remains a critical target for therapeutic intervention.[1][2] Its aberrant activation can drive tumor growth, metastasis, and resistance to other therapies.[3][4] This guide provides a comparative analysis of MK-8033, a potent c-Met inhibitor, against a panel of next-generation inhibitors including capmatinib, tepotinib, and savolitinib. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to c-Met Inhibitors
This compound is a small-molecule inhibitor of the HGF/c-Met axis, demonstrating potent activity in preclinical models.[3] While its clinical development was discontinued, its profile serves as a valuable benchmark.[3][5] Next-generation inhibitors like capmatinib, tepotinib, and savolitinib have advanced further in clinical trials and have received regulatory approvals in certain contexts, offering new therapeutic avenues.[6][7][8] This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Mechanism of Action
All the inhibitors discussed are ATP-competitive, binding to the kinase domain of the c-Met receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[8][9][10][11] These pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[1][4]
Comparative Efficacy and Potency
The following tables summarize key quantitative data for this compound and the next-generation c-Met inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 (nM) | Cell-based IC50 (nM) | Reference |
| This compound | c-Met | 1 | 582 (GTL-16 cells) | [3][11] |
| Capmatinib | c-Met | 0.13 | 0.3-0.7 (lung cancer cell lines) | [6][12][13] |
| Tepotinib | c-Met | 1.7 - 4 | 5.4 (A549 cells, HGF-dependent) | [7][14][15][16] |
| Savolitinib | c-Met | 5 | 0.6-12.5 (MET-dysregulated gastric cell lines) | [17][18] |
Preclinical and Clinical Observations
This compound:
-
Demonstrated anti-proliferative activity in various cell lines, with notable efficacy in gastric and non-small cell lung cancer models.[3]
-
In a phase I clinical trial, this compound was generally well-tolerated, with a maximum tolerated dose (MTD) of 750 mg twice daily.[3][5] However, it showed limited clinical activity.[3][5]
Capmatinib:
-
Exhibits potent inhibition of c-Met phosphorylation and downstream signaling.[12]
-
Has shown significant antitumor activity in preclinical models with MET amplification or exon 14 skipping mutations.[19]
-
Approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[20]
Tepotinib:
-
A highly selective MET inhibitor with a long duration of action.[7]
-
Demonstrates potent inhibition of MET phosphorylation in both HGF-dependent and -independent models.[15]
-
Approved for the treatment of adult patients with metastatic NSCLC harboring MET exon 14 skipping alterations.[21]
Savolitinib:
-
Shows efficacy in preclinical models of gastric and lung cancer with MET amplification.[23]
-
Being investigated as both a monotherapy and in combination with other targeted agents.[22][23]
Visualizing the c-Met Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: The c-Met signaling cascade initiated by HGF binding.
Caption: A typical workflow for the evaluation of c-Met inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are outlines of key methodologies.
Kinase Activity Assay (for IC50 determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the c-Met kinase activity.
-
Materials: Recombinant human c-Met kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), the test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The c-Met enzyme, substrate, and inhibitor are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection system.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell lines with known c-Met status (e.g., GTL-16 with c-Met amplification), cell culture medium, the test inhibitor, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a specified incubation period (e.g., 72 hours), the viability reagent is added.
-
For MTT assays, the resulting formazan crystals are solubilized, and the absorbance is measured. For CellTiter-Glo®, luminescence is measured, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.
-
Western Blotting for Phospho-c-Met and Downstream Signaling
-
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of c-Met and its downstream effectors.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer membranes, primary antibodies (against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK), and secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody of interest.
-
After washing, the membrane is incubated with the secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), a human cancer cell line that forms tumors in mice, the test inhibitor formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered (e.g., orally or intraperitoneally) according to a defined schedule and dose.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target inhibition).
-
Conclusion
While this compound provided a strong preclinical rationale for targeting the c-Met pathway, the next generation of inhibitors, including capmatinib, tepotinib, and savolitinib, have demonstrated significant clinical potential, particularly in patient populations with specific MET alterations. This guide offers a foundational comparison to aid researchers in navigating the landscape of c-Met inhibition. The provided experimental frameworks are intended to support the design of robust studies for the continued evaluation and development of novel c-Met targeted therapies.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Savolitinib used for? [synapse.patsnap.com]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. What is the mechanism of Savolitinib? [synapse.patsnap.com]
- 11. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Tepotinib | EMD-1214063 | c-MET inhibitor | antitumor | TargetMol [targetmol.com]
- 15. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Savolitinib - NCI [dctd.cancer.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for MK-8033
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like MK-8033 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a compound with significant potential hazards. According to safety data, it is classified as toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and particulates | Prevents inhalation of dust or aerosols, which is potentially fatal.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) | Protects against skin contact, which can be harmful.[1] |
| Eye | Safety glasses with side-shields or goggles | Prevents eye irritation and absorption through mucous membranes.[2] |
| Body | Protective clothing (e.g., lab coat, disposable coveralls) | Minimizes skin exposure to the compound.[1] |
Operational Procedures for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound, appropriate solvent, weighing paper, spatula, and calibrated analytical balance.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.[1]
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriate vessel.
-
Add the desired volume of solvent to the vessel.
-
Mix gently until the compound is fully dissolved.
-
-
Post-Handling:
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Table 2: Emergency Response Protocol
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1][3] Consult a physician.[1] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Method: Waste must be disposed of in accordance with all applicable national and local regulations for hazardous chemical waste.[1] Do not allow the product to enter drains.[1][3] Contact a licensed professional waste disposal service to arrange for pickup and disposal. Leave chemicals in their original containers and do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
